molecular formula C24H20BrNO4 B1301975 Fmoc-Phe(2-Br)-OH CAS No. 220497-47-2

Fmoc-Phe(2-Br)-OH

Cat. No.: B1301975
CAS No.: 220497-47-2
M. Wt: 466.3 g/mol
InChI Key: GRJPAUULVKPBHU-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Phe(2-Br)-OH is a useful research compound. Its molecular formula is C24H20BrNO4 and its molecular weight is 466.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPAUULVKPBHU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370315
Record name 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-47-2
Record name 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-2-bromophenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe(2-Br)-OH: Structure, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(2-Br)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-2-bromo-L-phenylalanine, is a halogenated amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of a bromine atom at the ortho position of the phenylalanine side chain introduces unique steric and electronic properties, making it a valuable tool for medicinal chemists and researchers in drug discovery and chemical biology. The bromine substituent can modulate peptide conformation, enhance binding affinity, and serve as a handle for further chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound.

Chemical Structure and Properties

The chemical structure of this compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of 2-bromo-L-phenylalanine. This base-labile protecting group is central to the widely used Fmoc-based solid-phase peptide synthesis strategy.

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 220497-47-2[1][2]
Molecular Formula C24H20BrNO4[1]
Molecular Weight 466.3 g/mol [1]
Appearance White powder[1]
Melting Point 160 - 170 °C[1]
Optical Rotation [α]D20 = -67 ± 2º (c=1 in DMF)[1]
Purity ≥ 98% (HPLC)[1]
Solubility Soluble in DMF.[3]

Experimental Protocols

This section details the essential experimental methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-bromo-L-phenylalanine with Fmoc-Cl or Fmoc-OSu under basic conditions.

Materials:

  • 2-bromo-L-phenylalanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)

  • 1,4-Dioxane

  • Water

  • Diethyl ether (Et2O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-bromo-L-phenylalanine in an aqueous solution of 10% sodium carbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Separately, dissolve Fmoc-Cl or Fmoc-OSu in 1,4-dioxane.

  • Add the Fmoc reagent solution dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 2-4 hours, and then at room temperature overnight.

  • After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.

  • Acidify the aqueous layer to a pH of approximately 2 with cold 1N HCl.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization if necessary.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a general protocol for the incorporation of this compound into a peptide chain using manual or automated solid-phase synthesis.

1. Resin Preparation and Swelling:

  • Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).

  • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes before the first coupling step.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

  • Activation: Activate the carboxylic acid of this compound using a coupling reagent. A common method is to pre-activate with a mixture of a uronium/aminium salt like HBTU or HATU and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in DMF.[5][6]

  • Coupling: Add the activated this compound solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.[5][6]

  • After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

4. Repetition for Peptide Elongation:

  • Repeat the deprotection and coupling steps sequentially with the desired amino acids to elongate the peptide chain.

5. Cleavage and Deprotection of Side Chains:

  • Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to remove the peptide from the solid support and cleave any side-chain protecting groups. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[7]

  • The reaction is typically carried out for 2-3 hours at room temperature.

  • After cleavage, precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to remove scavengers and byproducts.

6. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

spss_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Activated this compound + HBTU/DIEA wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat Chain Elongation cleavage Final Cleavage (TFA/TIS/H2O) wash2->cleavage Final Cycle repeat->deprotection purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

drug_discovery_pathway aa_derivative This compound spps Solid-Phase Peptide Synthesis aa_derivative->spps peptide_library Peptide Library with 2-Br-Phe Incorporation spps->peptide_library screening High-Throughput Screening peptide_library->screening cross_coupling Post-synthetic Modification (e.g., Suzuki, Sonogashira) peptide_library->cross_coupling Further Diversification hit_id Hit Identification (e.g., Antimicrobial, Anticancer) screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt drug_candidate Preclinical Drug Candidate lead_opt->drug_candidate cross_coupling->screening

Caption: Drug Discovery Workflow using this compound.

Applications in Research and Drug Development

The incorporation of 2-bromophenylalanine into peptides offers several strategic advantages in research and drug development:

  • Modulation of Biological Activity: The bulky and electron-withdrawing bromine atom can alter the conformation and electronic properties of a peptide, potentially leading to enhanced binding to biological targets or improved stability. Peptides containing modified phenylalanine residues have shown promise as antimicrobial and anticancer agents.[8]

  • Probing Protein-Protein Interactions: The unique properties of 2-bromophenylalanine can be used to probe the structure-activity relationships (SAR) of peptide-protein interactions.

  • Chemical Handle for Further Modification: The bromine atom serves as a versatile functional handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the generation of diverse peptide libraries with novel functionalities.[1]

  • Development of Novel Therapeutics: The use of unnatural amino acids like 2-bromophenylalanine is a key strategy in the design of peptide-based drugs with improved pharmacokinetic and pharmacodynamic properties. Research has explored its use in developing agents for neurological disorders.[9]

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug discovery scientists. Its unique properties and the ability to serve as a platform for further chemical diversification make it a powerful tool for the design and synthesis of novel peptides with tailored biological activities. The experimental protocols outlined in this guide provide a solid foundation for the successful application of this important amino acid derivative in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-Phe(2-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-2-bromo-L-phenylalanine (Fmoc-Phe(2-Br)-OH). This essential amino acid derivative is a valuable tool in solid-phase peptide synthesis (SPPS) for the introduction of a brominated phenylalanine residue, enabling a range of applications from the study of protein-protein interactions to the development of novel biomaterials.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and successful application in experimental settings.

PropertyValueReference
CAS Number 220497-47-2[1][2][3][4]
Molecular Formula C24H20BrNO4[1][2]
Molecular Weight 466.32 g/mol [1][2]
Appearance White to off-white solid[1]
Purity ≥97%[1][4]

Solubility and Storage

Proper dissolution and storage are paramount to maintaining the integrity and reactivity of this compound.

ParameterDetailsReference
Solubility Highly soluble in Dimethyl sulfoxide (DMSO) at 200 mg/mL (428.89 mM). Ultrasonic treatment may be required. It is important to use newly opened, hygroscopic DMSO for optimal solubility.[1]
Storage (Powder) Recommended storage at -20°C for up to 3 years, or at 4°C for up to 2 years.[1]
Storage (In Solvent) Stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1]

Spectroscopic and Chromatographic Data

Detailed analytical data is crucial for the quality control and characterization of this compound. While specific spectra for the 2-bromo isomer are available from suppliers, representative data for the closely related, non-brominated Fmoc-Phe-OH is provided below for comparative purposes.

¹H NMR Data for Fmoc-Phe-OH (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityAssignment
12.78sCOOH
7.89dNH
7.88 - 7.21mAromatic protons (Fmoc and Phenylalanine)
4.22 - 4.13mCH and CH2 (Fmoc)
3.09 - 2.88mβ-CH2 (Phenylalanine)

Note: The presence of the bromine atom at the ortho position of the phenyl ring in this compound is expected to cause shifts in the aromatic proton signals compared to the non-brominated analog.

Experimental Protocols

The following protocols provide a general framework for the handling and use of this compound in a research setting.

Preparation of a Stock Solution

Objective: To prepare a standardized stock solution of this compound for use in peptide synthesis or other applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 214.45 µL of DMSO to 1 mg of this compound).

  • Vortex the solution thoroughly.

  • If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath for short intervals until the solid is fully dissolved.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

Objective: To couple this compound to a growing peptide chain on a solid support.

Materials:

  • Peptide synthesis resin with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for a few minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for the recommended coupling time (typically 1-2 hours).

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Optional Capping: To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Confirmation of Coupling: A ninhydrin test can be performed to confirm the completion of the coupling reaction (a negative result indicates successful coupling).

  • The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.

Applications and Experimental Workflows

This compound is not typically involved in natural signaling pathways but serves as a crucial research tool. Its incorporation into peptides allows for the investigation of biological processes and the development of novel biomaterials.

Workflow for Studying Protein-Protein Interactions

The introduction of a brominated phenylalanine can serve as a heavy atom for X-ray crystallography, aiding in structure determination of peptide-protein complexes. It can also be used as a spectroscopic probe or for cross-linking studies. The general workflow for such an application is depicted below.

G A Solid-Phase Peptide Synthesis (Incorporation of this compound) B Cleavage and Deprotection of the Peptide A->B C Purification of the 2-Bromophenylalanine-Containing Peptide (e.g., by HPLC) B->C D Characterization of the Peptide (e.g., Mass Spectrometry) C->D E Application in Biological Assays D->E F Protein-Protein Interaction Studies (e.g., Co-crystallization, NMR, Cross-linking) E->F G Data Analysis and Interpretation F->G

Caption: Workflow for the use of this compound in peptide synthesis for biological studies.

This workflow illustrates the logical progression from the synthesis of a peptide containing 2-bromophenylalanine to its application in elucidating biological interactions. The unique properties conferred by the bromo-substituent are leveraged in the final analytical stages to gain insights into molecular recognition and binding.

References

An In-depth Technical Guide to Fmoc-Phe(2-Br)-OH in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Phe(2-Br)-OH (CAS Number 220497-47-2), an N-terminally protected unnatural amino acid derivative crucial for solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides standardized experimental protocols for its use, and explores its applications in the development of novel peptide therapeutics. The strategic incorporation of 2-bromo-L-phenylalanine into peptide sequences offers unique opportunities for modulating peptide conformation, enhancing biological activity, and enabling further chemical modifications.

Core Properties of this compound

This compound, systematically named (2S)-3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is a white crystalline powder. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amine, making it perfectly suited for the iterative nature of Fmoc-based solid-phase peptide synthesis. The key feature of this molecule is the bromine atom at the ortho-position of the phenylalanine side chain's phenyl ring. This modification enhances the reactivity of the compound and serves as a versatile chemical handle for post-synthetic modifications.[1]

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized in the table below, providing essential information for its handling, storage, and use in synthesis.

PropertyValueReference
CAS Number 220497-47-2[1]
Molecular Formula C₂₄H₂₀BrNO₄[1]
Molecular Weight 466.3 g/mol [1]
Appearance White powder[1]
Purity (HPLC) ≥ 98%[1]
Melting Point 160 - 170 °C[1]
Optical Rotation [α]²⁰D = -67 ± 2º (c=1 in DMF)[1]
Solubility Soluble in DMSO (200 mg/mL)[2]
Storage Conditions 0 - 8 °C for short term; -20°C for long term[1][2]

Role in Peptide Synthesis

This compound is a key building block for introducing a modified phenylalanine residue into a peptide sequence. The ortho-bromo substitution can influence the peptide's structure and function in several ways:

  • Conformational Constraint: The bulky bromine atom can restrict the rotational freedom of the phenyl side chain, potentially favoring specific peptide conformations that may lead to higher binding affinity or selectivity for a biological target.

  • Enhanced Biological Activity: Halogenation of aromatic rings in peptide ligands has been shown to modulate biological activity. For instance, studies on prolactin-releasing peptide analogs with modified C-terminal phenylalanine have demonstrated that halogenation can lead to potent and long-lasting anorexigenic effects.

  • Chemical Handle for Further Modification: The bromine atom is a versatile functional group for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the introduction of a wide array of functionalities, such as other aromatic groups, alkynes, or alkenes, to create diverse peptide libraries or to attach labels and probes.[1]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

General Workflow for Solid-Phase Peptide Synthesis

The overall process of extending a peptide chain using this compound on a solid support follows a well-established cyclical procedure.

SPPS_Workflow Resin Resin with Free Amine Coupling Amino Acid Coupling: This compound + Activation Reagent Resin->Coupling Wash1 DMF Wash Coupling->Wash1 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash1->Capping Wash2 DMF Wash Capping->Wash2 Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash2->Deprotection Wash3 DMF Wash Deprotection->Wash3 Next_Cycle Ready for Next Amino Acid Coupling Wash3->Next_Cycle Cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA Cocktail) Wash3->Cleavage Final Cycle Next_Cycle->Coupling Repeat Cycle Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Detailed Protocol for Coupling this compound

This protocol is for a standard 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.

Materials:

  • This compound

  • Rink Amide resin (or other suitable resin with a free amine group)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole) or OxymaPure

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Anhydrous diethyl ether

Procedure:

  • Resin Swelling: Swell the resin (e.g., 135 mg of Rink Amide resin, 0.74 mmol/g) in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (0.233 g, 0.5 mmol, 5 eq.) and an aminium-based activator like HATU (0.190 g, 0.5 mmol, 5 eq.) in DMF.

    • Add a base such as DIPEA (174 µL, 1.0 mmol, 10 eq.).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the reaction is incomplete, it can be allowed to proceed for longer or a second coupling can be performed.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next cycle.

Coupling_Workflow cluster_activation Activation cluster_coupling Coupling on Resin FmocAA This compound ActivatedEster Activated Ester Intermediate FmocAA->ActivatedEster Activator HATU/HOBt Activator->ActivatedEster Base DIPEA Base->ActivatedEster PeptideBond New Peptide Bond Formation ActivatedEster->PeptideBond Nucleophilic Attack ResinAmine Resin-NH2 ResinAmine->PeptideBond

Caption: Workflow for the activation and coupling of this compound.

Cleavage and Deprotection
  • After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Prepare a cleavage cocktail. For most peptides, a solution of 95% TFA, 2.5% water, and 2.5% TIS is effective. This cocktail cleaves the peptide from the resin and removes most common acid-labile side-chain protecting groups.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold anhydrous diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purification: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and injected onto a C18 column. A linear gradient of increasing acetonitrile concentration is used to elute the peptide. Fractions are collected and analyzed for purity.

  • Analysis: The purity of the final peptide is assessed by analytical RP-HPLC. The identity of the peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which should show the expected molecular weight.

Biological Applications and Signaling Pathways

While specific examples of bioactive peptides synthesized using this compound are not widely reported in publicly accessible literature, the incorporation of halogenated phenylalanine analogs is a known strategy in medicinal chemistry to enhance peptide potency and metabolic stability.

Potential Applications:

  • Enzyme Inhibitors: The modified phenylalanine can be used to probe the active site of enzymes, with the bromo-substituent potentially forming halogen bonds or other interactions that enhance binding affinity.

  • Receptor Ligands: Peptides containing 2-bromo-phenylalanine can be synthesized to target G-protein coupled receptors (GPCRs) or other cell surface receptors. The modification can alter the binding mode and selectivity of the peptide for different receptor subtypes.

  • Antimicrobial Peptides: The introduction of hydrophobic and electronically modified residues can enhance the membrane-disrupting capabilities of antimicrobial peptides.

Hypothetical Signaling Pathway Modulation:

The diagram below illustrates a hypothetical scenario where a peptide containing 2-bromo-phenylalanine acts as an antagonist for a GPCR, a common target for peptide drugs. The modified peptide (Peptide-Br) would bind to the receptor, preventing the natural ligand from binding and blocking the downstream signaling cascade, which often involves G-protein activation, second messenger production (like cAMP), and ultimately a cellular response.

Signaling_Pathway Ligand Natural Ligand Receptor GPCR Ligand->Receptor Binds & Activates PeptideBr Peptide-Phe(2-Br) (Antagonist) PeptideBr->Receptor Binds & Blocks G_Protein G-Protein Complex (αβγ) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates & Modulates

Caption: Hypothetical GPCR antagonism by a 2-bromo-phenylalanine peptide.

Conclusion

This compound is a valuable and versatile building block for researchers in peptide chemistry and drug development. Its straightforward incorporation using standard Fmoc-SPPS protocols, combined with the unique properties conferred by the ortho-bromo substitution, makes it an attractive tool for creating peptides with enhanced biological profiles and for generating novel chemical diversity through post-synthetic modifications. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in the synthesis of next-generation peptide therapeutics.

References

molecular weight of N-Fmoc-2-bromo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Fmoc-2-bromo-L-phenylalanine

For researchers, scientists, and drug development professionals, N-Fmoc-2-bromo-L-phenylalanine is a crucial amino acid derivative for the synthesis of complex peptides. This document provides a comprehensive overview of its chemical properties, applications in peptide synthesis, and relevant experimental protocols.

Core Properties of N-Fmoc-2-bromo-L-phenylalanine

N-(9-Fluorenylmethoxycarbonyl)-2-bromo-L-phenylalanine is a synthetic amino acid derivative that plays a significant role in solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the nitrogen atom allows for controlled, stepwise addition of amino acids to a growing peptide chain under mild basic conditions. The bromine substitution on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of peptides with enhanced biological activity or specific labeling.[1][2]

Quantitative Data Summary

The key physicochemical properties of N-Fmoc-2-bromo-L-phenylalanine are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 466.3 g/mol [1]
Molecular Formula C₂₄H₂₀BrNO₄[1]
CAS Number 220497-47-2[1][3]
Appearance White powder[1]
Purity ≥ 98% (HPLC)[1]
Melting Point 160 - 170 °C[1]
Optical Rotation [α]D²⁰ = -67 ± 2º (c=1 in DMF)[1]
Storage Conditions 0 - 8 °C[1]

Applications in Peptide Synthesis and Drug Discovery

N-Fmoc-2-bromo-L-phenylalanine is a key building block in the synthesis of peptides for both research and therapeutic applications.[1][4] Its utility stems from two primary features:

  • The Fmoc Protecting Group : This group is stable under acidic conditions but is readily removed by a weak base, such as piperidine. This orthogonality allows for the use of acid-labile side-chain protecting groups and resins, which is a cornerstone of modern solid-phase peptide synthesis.[2]

  • The Bromo-Substituent : The bromine atom on the phenyl ring serves as a versatile functional handle. It can be utilized in post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), to introduce novel functionalities, labels, or to cyclize peptides.[1] This is particularly valuable in drug discovery for creating peptides with enhanced stability, binding affinity, or novel pharmacodynamic properties.[1]

Experimental Protocols

The primary experimental application of N-Fmoc-2-bromo-L-phenylalanine is its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).

General Protocol for Fmoc-SPPS

This protocol outlines the general steps for incorporating N-Fmoc-2-bromo-L-phenylalanine into a peptide chain on a solid support.

  • Resin Preparation : Start with a suitable solid support (resin), for example, a pre-loaded Wang or Rink Amide resin.

  • Fmoc Deprotection :

    • Swell the resin in a suitable solvent like dimethylformamide (DMF).

    • Treat the resin with a 20% solution of piperidine in DMF for approximately 5-10 minutes to remove the Fmoc group from the terminal amino acid on the resin.

    • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling :

    • In a separate vessel, activate the carboxylic acid of N-Fmoc-2-bromo-L-phenylalanine. Common activation reagents include a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

    • Add the activated N-Fmoc-2-bromo-L-phenylalanine solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin extensively with DMF to remove any unreacted reagents.

  • Repeat Cycle : Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection :

    • Once the synthesis is complete, wash the resin with a solvent like dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail, typically a strong acid such as trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave any side-chain protecting groups.

  • Purification : The crude peptide is then precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids.

SPPS_Workflow cluster_resin Solid Support cluster_reagents Reagents & Products Resin_Start Resin with Fmoc-AA Resin_Deprotected Resin with Free Amine Resin_Start->Resin_Deprotected Deprotection Resin_Coupled Resin with New Fmoc-AA Resin_Deprotected->Resin_Coupled Coupling Resin_Coupled->Resin_Start Repeat Cycle Peptide Final Peptide Resin_Coupled->Peptide Cleavage Piperidine Piperidine in DMF Fmoc_AA Activated N-Fmoc-2-bromo-L-phenylalanine Cleavage Cleavage Cocktail (e.g., TFA)

References

Solubility of Fmoc-Phe(2-Br)-OH in DMF and DCM: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-L-2-bromophenylalanine (Fmoc-Phe(2-Br)-OH) in the common solid-phase peptide synthesis (SPPS) solvents, N,N-dimethylformamide (DMF) and dichloromethane (DCM). Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines general solubility principles for Fmoc-protected amino acids, presents available data for structurally related compounds, and provides a detailed experimental protocol for determining solubility in a laboratory setting.

Executive Summary

The solubility of Fmoc-protected amino acids is a critical parameter for successful peptide synthesis. Poor solubility can lead to inefficient coupling reactions, resulting in lower yields and purity of the final peptide. While specific solubility values for this compound in DMF and DCM are not readily published, an understanding of its structural properties and the nature of the solvents allows for reasoned estimations and the development of effective dissolution strategies. This guide provides the necessary theoretical background and practical methodologies for researchers to effectively work with this compound.

Introduction to this compound and Solvent Properties

This compound is a derivative of the amino acid phenylalanine, incorporating a bromine atom at the 2-position of the phenyl ring and the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group. The presence of the bulky, nonpolar Fmoc group and the aromatic side chain generally confers good solubility in polar aprotic solvents like DMF. The bromine substitution can influence solubility through electronic and steric effects.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent with a high dielectric constant, DMF is an excellent solvent for most Fmoc-amino acids due to its ability to solvate the peptide backbone and the Fmoc group.

  • Dichloromethane (DCM): A less polar solvent compared to DMF, DCM is also widely used in SPPS. However, some Fmoc-amino acids, particularly those with bulky or polar side chains, may exhibit limited solubility in DCM alone.

Solubility Data of Related Compounds

While specific data for this compound is unavailable, the following table summarizes the solubility of the parent compound, Fmoc-Phe-OH, and other relevant derivatives in various solvents to provide a comparative reference.

CompoundSolventSolubilityConcentration (mM)
Fmoc-Phe-OH DMFSparingly soluble, sonication helps-
Fmoc-Phe-OH ChloroformSlightly soluble-
Fmoc-Phe-OH DMSO100 mg/mL258.11
This compound DMSO200 mg/mL428.89
Fmoc-Phe(4-Br)-OH DMSO50 mg/mL107.22

Data sourced from commercially available information and chemical databases.[1][2][3][4]

Based on the available data for the parent compound and the DMSO solubility of the 2-bromo derivative, it is anticipated that this compound will exhibit good solubility in DMF. Its solubility in DCM may be more limited, potentially requiring the addition of DMF to achieve complete dissolution for coupling reactions.[5]

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of this compound in DMF and DCM.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 50 mg) into a series of vials.

    • Add a precise volume of the solvent (DMF or DCM) to each vial (e.g., 1.0 mL).

    • Securely cap the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24 hours) to ensure saturation. Intermittent vortexing can aid in achieving equilibrium.

  • Sample Processing:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the standard solutions and the supernatant from the saturated solution by a suitable analytical method, such as HPLC with UV detection (monitoring at a wavelength where the Fmoc group absorbs, typically around 265 nm or 301 nm).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in mg/mL and molarity (mol/L).

Visualization of Key Processes

The following diagrams illustrate important workflows related to the solubility of Fmoc-amino acids in peptide synthesis.

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of Saturated Solutions process Sample Processing prep->process quant Quantification by HPLC process->quant report Data Reporting quant->report

Caption: Workflow for determining the solubility of this compound.

signaling_pathway Decision Pathway for Solvent Selection in SPPS start Start: Prepare for Amino Acid Coupling dissolve Attempt to dissolve this compound in DCM start->dissolve check Is dissolution complete? dissolve->check add_dmf Add DMF stepwise check->add_dmf No proceed Proceed with coupling reaction check->proceed Yes add_dmf->check fail Insoluble: Use pure DMF add_dmf->fail If still insoluble fail->proceed

Caption: A logical workflow for solvent selection during peptide synthesis.

Conclusion

References

A Technical Guide to the Synthesis and Application of 2-Bromophenylalanine-Containing Peptides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the incorporation of 2-bromophenylalanine into peptides, its subsequent modification via palladium-catalyzed cross-coupling, and its potential in modulating cellular signaling pathways.

This technical guide provides a comprehensive overview of the use of the non-canonical amino acid 2-bromophenylalanine in peptide science. It is intended for researchers, scientists, and drug development professionals interested in leveraging this versatile building block for the creation of novel peptide-based therapeutics and chemical biology tools. This document details the solid-phase synthesis of peptides containing 2-bromophenylalanine, their post-synthetic modification through Suzuki-Miyaura cross-coupling, and provides context for their application in structure-activity relationship (SAR) studies targeting critical signaling pathways.

Introduction to 2-Bromophenylalanine in Peptide Design

2-Bromophenylalanine is a valuable unnatural amino acid utilized in pharmaceutical development and protein engineering.[1] Its bromine substituent serves as a versatile chemical handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions.[2][3] This allows for the diversification of peptide libraries, enabling the exploration of structure-activity relationships and the development of peptides with enhanced biological properties. The introduction of bulky or functionally diverse groups at this position can significantly impact a peptide's conformation, binding affinity, and stability.

Synthesis of Peptides Containing 2-Bromophenylalanine

The incorporation of 2-bromophenylalanine into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow is outlined below.

Experimental Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of a generic peptide containing Fmoc-2-bromophenylalanine-OH on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (0.3 - 0.8 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-2-bromophenylalanine-OH)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • SPPS reaction vessel with a sintered glass frit

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in the reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh solution of 20% piperidine in DMF for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add HBTU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered 2-bromophenylalanine, a longer coupling time or a double coupling may be beneficial.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

    • A Kaiser test can be performed to confirm the completion of the coupling (a negative test indicates no free primary amines).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • Final Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

    • Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).[5]

    • Lyophilize the pure fractions to obtain the final peptide.

SPPS_Workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) final_deprotect->cleave purify Purify by RP-HPLC cleave->purify end Pure Peptide purify->end

Figure 1: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Post-Synthetic Modification via Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenylalanine residue provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups, creating a library of structurally diverse peptides from a single precursor.[6]

Experimental Protocol: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure for on-resin coupling with a bromotryptophan-containing peptide and is expected to be applicable to 2-bromophenylalanine residues.[7]

Materials:

  • Peptide-resin containing a 2-bromophenylalanine residue

  • Arylboronic acid (5-10 equivalents)

  • Palladium catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.1 equivalents)

  • Ligand: sSPhos (Sulfonated SPhos) (0.2 equivalents)

  • Base: KF (Potassium fluoride) (10 equivalents)

  • Solvent: DME/EtOH/H₂O (9:9:2)

  • Microwave peptide synthesizer or conventional heating setup

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Preparation:

    • Swell the 2-bromophenylalanine-containing peptide-resin in the DME/EtOH/H₂O solvent mixture.

  • Reaction Setup:

    • To the swollen resin, add the arylboronic acid, KF, Pd₂(dba)₃, and sSPhos.

    • Ensure the reaction vessel is under an inert atmosphere.

  • Reaction:

    • Heat the reaction mixture to 120°C for 30 minutes using microwave irradiation. Alternatively, conventional heating can be used, though reaction times may need to be optimized.

  • Washing:

    • After the reaction is complete, cool the vessel to room temperature.

    • Drain the reaction mixture and wash the resin extensively with DMF, water, and DCM to remove the catalyst and excess reagents.

  • Cleavage and Purification:

    • Proceed with the cleavage and purification of the modified peptide as described in the SPPS protocol (steps 6 and 7).

Suzuki_Coupling_Workflow start Peptide-Resin with 2-Bromophenylalanine add_reagents Add: Arylboronic Acid Pd₂(dba)₃ / sSPhos KF in DME/EtOH/H₂O start->add_reagents react Microwave Irradiation 120°C, 30 min add_reagents->react wash Wash Resin (DMF, H₂O, DCM) react->wash cleave Cleavage & Purification wash->cleave end Aryl-Modified Peptide cleave->end

Figure 2: On-resin Suzuki-Miyaura Cross-Coupling Workflow.

Quantitative Data and Characterization

Table 1: Synthesis and Characterization Data for Peptides Containing Halogenated Phenylalanine

Peptide SequenceModificationCrude Yield (%)Purity (%)Analytical MethodReference
DFNKF-NH₂4-iodophenylalanineNot Reported>95%HPLC, MS[5]
DFNKF-NH₂4-bromophenylalanineNot Reported>95%HPLC, MS[5]
DFNKF-NH₂4-chlorophenylalanineNot Reported>95%HPLC, MS[5]
H-Ala-Ala-Ala-Phe(p-I)-Gly-Gly-Phe-Leu-NH₂4-iodophenylalanineNot ReportedNot ReportedMALDI-TOF, RP-HPLC[8]

Note: This table is compiled from various sources and is intended to be representative. Yields and purities are highly sequence-dependent and will vary.

Characterization Techniques:

  • Mass Spectrometry (MS): Essential for confirming the correct molecular weight of the synthesized and modified peptides.[5]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified peptide.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the incorporation of the unnatural amino acid and the success of the cross-coupling reaction.[9]

  • Circular Dichroism (CD) Spectroscopy: Used to analyze the secondary structure (e.g., α-helix, β-sheet) of the peptide and to assess conformational changes upon modification.[7]

Application in Targeting Signaling Pathways: A Case Study

Peptides containing modified non-canonical amino acids are powerful tools for probing and modulating biological processes, including cellular signaling pathways.[10] A common strategy is to develop peptide-based antagonists that disrupt protein-protein interactions.

The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1] Its dysregulation is a hallmark of many cancers. The binding of the epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade.

A therapeutic strategy involves designing peptide antagonists that block the EGF-EGFR interaction. By incorporating 2-bromophenylalanine and its arylated derivatives into a peptide designed to mimic the binding interface of EGFR, researchers can perform structure-activity relationship (SAR) studies. The diverse chemical functionalities introduced via Suzuki-Miyaura coupling can be used to optimize binding affinity and selectivity for the target protein, potentially leading to more potent and specific inhibitors of the EGFR pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Peptide_Antagonist Peptide Antagonist (with Modified Phe) Peptide_Antagonist->EGF Blocks Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Leads to

Figure 3: Inhibition of the EGFR Signaling Pathway by a Peptide Antagonist.

Conclusion

2-Bromophenylalanine is a highly valuable building block in peptide chemistry, offering a gateway to a vast chemical space through post-synthetic modification. The combination of standard Fmoc-SPPS for its incorporation and robust palladium-catalyzed cross-coupling reactions for its derivatization provides a powerful platform for the development of novel peptide-based therapeutics and research tools. By enabling detailed structure-activity relationship studies, this approach facilitates the rational design of peptides with optimized properties for targeting complex biological systems like cellular signaling pathways.

References

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-Phe(2-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the incorporation of the unnatural amino acid 2-bromophenylalanine, as Fmoc-Phe(2-Br)-OH, into a peptide sequence using automated or manual Fmoc-based solid-phase peptide synthesis (SPPS). This protocol is intended for researchers, scientists, and professionals in drug development and peptide chemistry.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[1][2][3] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely adopted due to its use of milder reaction conditions compared to older Boc/Bzl methods.[1] Incorporating unnatural amino acids, such as 2-bromophenylalanine, is a key strategy for developing novel peptide-based therapeutics, probes, and biomaterials. The bromine substituent can be used as a handle for further chemical modification, for introducing conformational constraints, or for enhancing biological activity.

This protocol details the standard procedures for resin preparation, iterative cycles of Fmoc deprotection and amino acid coupling, and final cleavage and deprotection for synthesizing peptides containing this compound.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentGradeRecommended Supplier
Resins
Rink Amide Resin (for C-terminal amides)100-200 meshStandard Supplier
2-Chlorotrityl Chloride Resin (for C-terminal acids)100-200 meshStandard Supplier
Amino Acids
This compoundSynthesis GradeCommercial Supplier
Standard Fmoc-protected amino acidsSynthesis GradeCommercial Supplier
Solvents
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
PiperidineReagent GradeStandard Supplier
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard Supplier
Methanol (MeOH)ACS GradeStandard Supplier
Diethyl ether or Methyl t-butyl ether (MTBE)ACS GradeStandard Supplier
Coupling Reagents
HBTU / HATUPeptide Synthesis GradeStandard Supplier
HOBt / HOAtPeptide Synthesis GradeStandard Supplier
DICPeptide Synthesis GradeStandard Supplier
Cleavage Reagents
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard Supplier
1,2-Ethanedithiol (EDT)Reagent GradeStandard Supplier
PhenolACS GradeStandard Supplier
WaterDeionizedIn-house
Equipment
  • Automated Peptide Synthesizer or Manual SPPS Reaction Vessel

  • Vacuum filtration apparatus

  • Lyophilizer (Freeze-dryer)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass Spectrometer (for product verification)

  • Nitrogen gas line

  • Fume hood

Experimental Protocols

The overall workflow for SPPS involves three main stages: resin preparation, iterative peptide chain elongation, and final cleavage/deprotection.

SPPS_Workflow Overall SPPS Workflow for Peptides with Phe(2-Br) cluster_prep Preparation cluster_synthesis Synthesis Cycle (Iterative) cluster_cleavage Cleavage & Purification Resin Select & Weigh Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each AA Coupling Couple Fmoc-AA-OH (e.g., this compound) Wash1->Coupling Repeat for each AA Wash2 DMF Wash Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Final_Wash DCM/MeOH Wash & Dry Final_Deprotect->Final_Wash Cleavage Cleave with TFA Cocktail Final_Wash->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Purify Purify (HPLC) & Lyophilize Precipitate->Purify

Caption: Overall SPPS Workflow for Peptides with Phe(2-Br).

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.[4]

  • Add N,N-Dimethylformamide (DMF) to cover the resin completely.

  • Allow the resin to swell at room temperature for at least 1 hour with gentle agitation.[4]

  • After swelling, drain the DMF from the reaction vessel.

Peptide Chain Elongation Cycle

This cycle consists of two main steps: Fmoc deprotection and amino acid coupling. Repeat this cycle for each amino acid in the sequence, including this compound.

SPPS_Cycle Single Amino Acid Addition Cycle Start Start with Fmoc-AA(n-1)-Resin Fmoc_Removal 1. Fmoc Deprotection Add 20% Piperidine in DMF (1 x 5 min, 1 x 15 min) Start->Fmoc_Removal Wash_Post_Deprotection 2. Wash Resin (5-7x with DMF) Fmoc_Removal->Wash_Post_Deprotection Coupling 4. Coupling Reaction Add activated AA to resin (1-2 hours) Wash_Post_Deprotection->Coupling Preactivation 3. Pre-activate Amino Acid Fmoc-AA(n)-OH + Activator (e.g., HATU/DIPEA in DMF) Preactivation->Coupling Wash_Post_Coupling 5. Wash Resin (3-5x with DMF) Coupling->Wash_Post_Coupling End End with Fmoc-AA(n)-Resin Wash_Post_Coupling->End

Caption: Single Amino Acid Addition Cycle.

3.2.1. Fmoc Deprotection

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.[4][5]

  • Agitate the mixture for 5 minutes, then drain the solution.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[5][6]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

3.2.2. Amino Acid Coupling (Incorporation of this compound) The protocol for coupling this compound is identical to that for standard amino acids. Due to the potential for minor steric hindrance from the bromine atom, ensure adequate coupling time.

  • In a separate vial, dissolve this compound (3-5 eq.), a coupling activator like HATU (3-5 eq.), and an additive like HOAt (3-5 eq.) in DMF.[4]

  • Add a base, typically DIPEA (6-10 eq.), to the activation mixture and allow it to pre-activate for 5-10 minutes.[7]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[5] A longer coupling time (up to 4 hours) may be beneficial to ensure high efficiency.[4]

  • After coupling, drain the solution and wash the resin with DMF (3-5 times).

  • (Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Final Cleavage and Deprotection

3.3.1. Final Fmoc Deprotection and Washing

  • After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in section 3.2.1.

  • Wash the deprotected peptide-resin thoroughly with DMF (3x), followed by DCM (3x), and methanol (3x).

  • Dry the resin under high vacuum for at least 4 hours or overnight.

3.3.2. Cleavage from Resin The choice of cleavage cocktail depends on the amino acids present in the sequence.[8] The 2-bromophenylalanine moiety is stable to standard TFA cleavage conditions. A common and effective cocktail for most sequences is Reagent K or a simplified TFA/TIS/Water mixture.[9]

Reagent CocktailComposition (v/v/w)Application Notes
TFA/TIS/H₂O 95 : 2.5 : 2.5Suitable for peptides without sensitive residues like Cys, Met, or Trp.[5]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)A robust, general-purpose cocktail for peptides with sensitive residues.[9]
Reagent B TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2)Good for Trp-containing peptides; avoids malodorous thiols.[8]
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81 : 5 : 5 : 2.5 : 3 : 2 : 1.5%)Specifically designed to prevent oxidation of Met residues.[10][11]

Cleavage Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel within a well-ventilated fume hood.

  • Add the chosen cleavage cocktail to the resin (approx. 10 mL per gram of resin).[9]

  • Agitate the mixture at room temperature for 2-3 hours.[5][9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

Peptide Precipitation, Purification, and Verification
  • Concentrate the combined TFA filtrate to about one-third of its original volume using a gentle stream of nitrogen or rotary evaporation.

  • Add the concentrated peptide solution dropwise into a centrifuge tube containing cold diethyl ether or MTBE (approx. 30-50 mL).[9] A white precipitate should form.

  • Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Centrifuge the mixture to pellet the crude peptide, and carefully decant the ether.

  • Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC.

  • Verify the mass of the purified peptide fractions using mass spectrometry and pool the correct fractions.

  • Lyophilize the pure fractions to obtain a white, fluffy powder.

Critical Considerations

  • Purity of Reagents: The use of high-purity solvents and reagents, especially DMF, is critical to avoid side reactions.[12]

  • Coupling of this compound: While generally unproblematic, it is prudent to monitor the coupling efficiency of this unnatural amino acid, especially if it is coupled to a sterically hindered residue. A double coupling may be employed if necessary.

  • Cleavage: The C-Br bond is stable to TFA. Standard scavengers like TIS are used to quench carbocations generated from t-butyl protecting groups and are compatible with the 2-bromophenylalanine residue.

  • Safety: Always handle TFA and other cleavage reagents in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Application Notes and Protocols for Coupling Fmoc-Phe(2-Br)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of Fmoc-Phe(2-Br)-OH, a sterically hindered amino acid, into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents unique challenges that necessitate careful selection of coupling reagents and optimization of reaction conditions. The bulky bromine atom at the ortho position of the phenyl ring significantly impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric hindrance can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide.

Traditional coupling methods, such as those employing carbodiimides like DCC or DIC alone, are often inefficient for sterically hindered amino acids, leading to low yields and slow reaction rates.[1] Therefore, the use of more potent activating agents is crucial for achieving high coupling efficiency.

Key Considerations for Coupling this compound:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is the most critical factor. Uronium/aminium salt-based reagents, particularly those containing the 7-azabenzotriazole (HOAt) moiety, are generally preferred due to their ability to form highly reactive OAt-esters, which are more effective at overcoming steric hindrance.[2]

  • Reaction Kinetics: Coupling reactions involving sterically hindered residues are typically slower. Extended coupling times and potentially double coupling steps may be necessary to drive the reaction to completion.

  • Racemization: While a primary concern in peptide synthesis, the risk of racemization for most standard Fmoc-amino acids during coupling is relatively low when using modern coupling reagents. However, for hindered amino acids, the specific conditions and reagents should be chosen to minimize this side reaction.[2][3] Additives like OxymaPure are known to suppress racemization effectively.[4]

  • Monitoring: Careful monitoring of the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test is essential to ensure the reaction has gone to completion before proceeding to the next deprotection step.[5]

Recommended Coupling Reagents:

Based on their performance with other challenging and sterically hindered amino acids, the following reagents are recommended for the coupling of this compound:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU, in the presence of a non-nucleophilic base like DIPEA or collidine, forms a highly reactive OAt-active ester.[2][3] This enhanced reactivity is particularly beneficial for coupling sterically demanding amino acids.[2][6]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a cost-effective alternative to HATU and has demonstrated comparable efficiency in many cases, especially for difficult sequences.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As an Oxyma-based reagent, COMU is known for its high reactivity and safety profile, as it does not form potentially explosive benzotriazole byproducts.[3] It is also reported to be very effective in minimizing racemization.[7]

  • DIC/OxymaPure: The combination of Diisopropylcarbodiimide (DIC) with Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a powerful and cost-effective coupling system.[1] OxymaPure has been shown to be a superior additive to the traditional HOBt, enhancing coupling efficiency and reducing racemization.[8]

Quantitative Data Summary

Coupling ReagentBaseTypical Equivalents (AA:Reagent:Base)Relative Coupling Efficiency for Hindered ResiduesRacemization RiskKey Advantages
HATU DIPEA or Collidine1 : 0.95 : 2Very HighLowHigh reactivity, fast kinetics.[2][3]
HCTU DIPEA or Collidine1 : 1 : 2HighLowCost-effective, high efficiency.[6]
COMU DIPEA or Collidine1 : 1 : 2Very HighVery LowHigh reactivity, safer byproducts.[3]
DIC/OxymaPure N/A (DIPEA added separately)1 : 1 : 2HighLowCost-effective, low racemization.[1][8]

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide using the recommended reagents. These protocols assume a standard solid-phase peptide synthesis setup.

Protocol 1: Coupling using HATU

Materials:

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

  • Reaction vessel for SPPS

  • Nitrogen for agitation (optional)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Confirm the presence of a free primary amine using the Kaiser test.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.

    • Add DIPEA or collidine (6-10 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin in the reaction vessel.

    • Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric hindrance, a longer coupling time is recommended.

  • Monitoring and Washing:

    • Perform a Kaiser test after the initial coupling time. If the test is positive (blue beads), indicating incomplete coupling, continue the reaction for another 1-2 hours or perform a second coupling (double coupling).

    • For a double coupling, drain the reaction solution, wash the resin with DMF (3 times), and repeat the activation and coupling steps with fresh reagents.

    • Once the Kaiser test is negative (colorless or yellow beads), drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

Protocol 2: Coupling using DIC/OxymaPure

Materials:

  • This compound

  • OxymaPure

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA) (optional, for in-situ neutralization protocols)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation:

    • Follow the same resin preparation and Fmoc deprotection steps as described in Protocol 1.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.

    • Add this solution to the deprotected resin in the reaction vessel.

    • Add DIC (3-5 equivalents) to the reaction vessel.

    • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction progress using the Kaiser test as described in Protocol 1. Perform a double coupling if necessary.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Visualizations

SPPS_Workflow_for_Fmoc_Phe_2_Br_OH Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: This compound + Coupling Reagent (e.g., HATU/DIPEA) Washing1->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive (Double Couple) Washing2 DMF/DCM Wash Monitoring->Washing2 Negative Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for incorporating this compound in SPPS.

HATU_Activation_Mechanism cluster_reactants Reactants cluster_intermediates Activation cluster_coupling Coupling FmocPhe Fmoc-Phe(2-Br)-COOH ActivatedEster Highly Reactive OAt-Active Ester FmocPhe->ActivatedEster HATU HATU HATU->ActivatedEster + DIPEA DIPEA (Base) DIPEA->ActivatedEster activates Tetramethylurea Tetramethylurea Byproduct ActivatedEster->Tetramethylurea PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond ResinAmine Resin-Peptide-NH2 ResinAmine->PeptideBond + HOAt HOAt Byproduct PeptideBond->HOAt

Caption: Simplified mechanism of this compound activation using HATU.

References

Application Notes and Protocols for the Activation of Fmoc-Phe(2-Br)-OH using HBTU/DIEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(2-Br)-OH, or N-α-Fmoc-2-bromo-L-phenylalanine, is a valuable synthetic amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the introduction of a 2-bromophenylalanine residue into peptide sequences. The incorporation of this non-canonical amino acid can introduce unique structural and functional properties to peptides, making it a point of interest in drug discovery and development. The bromine substituent can serve as a handle for further chemical modifications, such as cross-coupling reactions, or can be used to probe peptide-protein interactions.[1]

The successful incorporation of this compound into a growing peptide chain relies on the efficient activation of its carboxylic acid moiety. A widely employed and highly effective method for this activation is the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a tertiary amine base, typically N,N-Diisopropylethylamine (DIEA). This combination rapidly forms a highly reactive HOBt ester of the amino acid, which then readily couples with the free N-terminal amine of the peptide-resin.[2][3]

These application notes provide a detailed protocol for the activation of this compound using HBTU/DIEA and its subsequent coupling in SPPS. It also includes information on the reaction mechanism, potential side reactions, and monitoring of the coupling reaction.

Data Presentation

While specific quantitative data for the coupling of this compound is not extensively published, the following table summarizes typical quantitative parameters for HBTU/DIEA mediated couplings of Fmoc-amino acids in SPPS. These values can be used as a general guideline for the reaction with this compound.

ParameterTypical Value/RangeNotes
This compound Equivalents 2.0 - 5.0Relative to the resin loading. Using a higher excess can help drive the reaction to completion, especially for difficult couplings.
HBTU Equivalents 1.9 - 4.9Typically slightly less than the amino acid equivalents to ensure complete activation.
DIEA Equivalents 4.0 - 10.0A 2-fold excess relative to the amino acid is common to ensure basic conditions for both carboxylate activation and neutralization of the growing peptide's N-terminal amine salt.
Coupling Time 10 - 60 minutesCan be extended for sterically hindered amino acids or difficult sequences. Reaction completion should be monitored.[3]
Expected Coupling Yield >99%For standard couplings. Yields can be affected by factors such as steric hindrance, peptide sequence, and resin choice.
Potential Racemization <1 - 5%HBTU is known for low racemization. The addition of an external HOBt source can further suppress this side reaction. The choice of base can also influence the degree of racemization.

Experimental Protocols

Materials
  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Standard solid-phase peptide synthesis (SPPS) reaction vessel

  • Washing solvents (e.g., DMF, Dichloromethane (DCM))

  • Kaiser test kit or other ninhydrin-based test for primary amines

Protocol: Activation and Coupling of this compound

This protocol is intended for manual solid-phase peptide synthesis. For automated synthesizers, the parameters can be adapted to the specific instrument's software and protocols.

1. Resin Preparation:

  • Following the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin, wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.

2. Preparation of the Activation Solution:

  • In a separate, clean, and dry vial, dissolve this compound (2-5 equivalents relative to the resin loading) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.
  • Add DIEA (2 equivalents relative to the amino acid) to the solution.
  • Gently swirl or vortex the mixture for 1-2 minutes to pre-activate the amino acid. A color change to yellow is often observed.

3. Coupling Reaction:

  • Immediately add the freshly prepared activation solution to the reaction vessel containing the washed resin.
  • Agitate the reaction mixture at room temperature for 30-60 minutes. For potentially difficult couplings, the reaction time can be extended to 2 hours or a double coupling can be performed.

4. Monitoring the Coupling Reaction:

  • After the desired coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
  • Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines.[4]
  • A negative Kaiser test (the beads remain colorless or yellow) indicates a complete coupling reaction. A positive test (blue or purple beads) indicates incomplete coupling.

5. Post-Coupling Wash:

  • Once the coupling is complete, drain the reaction solution from the vessel.
  • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
  • The resin is now ready for the next Fmoc-deprotection step in the peptide synthesis cycle.

6. Optional: Double Coupling for Incomplete Reactions:

  • If the Kaiser test is positive, a second coupling step is recommended.
  • Wash the resin with DMF (3 x 1 min).
  • Prepare a fresh activation solution as described in step 2 and repeat the coupling reaction (step 3).
  • Monitor the reaction again using the Kaiser test.

Mandatory Visualizations

Activation and Coupling Workflow

Activation_Coupling_Workflow Resin Resin with free N-terminal amine Wash1 Wash with DMF Resin->Wash1 Remove residual base Coupling Add Activation Solution to Resin Agitate for 30-60 min Wash1->Coupling Preactivation Prepare Activation Solution: This compound + HBTU + DIEA in DMF Preactivation->Coupling Add immediately Monitoring Kaiser Test Coupling->Monitoring Wash2 Wash with DMF and DCM Monitoring->Wash2 Negative DoubleCouple Perform Double Coupling Monitoring->DoubleCouple Positive NextCycle Proceed to next SPPS cycle Wash2->NextCycle DoubleCouple->Coupling

Caption: Workflow for the activation and coupling of this compound in SPPS.

HBTU Activation Mechanism

HBTU_Activation_Mechanism Reagents This compound HBTU DIEA Deprotonation Fmoc-Phe(2-Br)-O- (carboxylate) DIEA-H+ Reagents->Deprotonation DIEA deprotonates carboxylic acid Activation Active HOBt Ester Tetramethylurea Deprotonation->Activation Carboxylate attacks HBTU Coupling Peptide Bond Formation HOBt Activation->Coupling Amine attacks active ester PeptideResin Peptide-Resin with free amine PeptideResin->Coupling

Caption: Simplified mechanism of this compound activation by HBTU/DIEA.

Troubleshooting and Considerations

  • Incomplete Coupling: As indicated by a positive Kaiser test, this can be due to steric hindrance from the 2-bromo substituent or the growing peptide chain. A double coupling or extending the reaction time is recommended.

  • Racemization: While HBTU is designed to minimize racemization, it can still occur, particularly with prolonged activation times or the use of strong bases. To further suppress racemization, 1-hydroxybenzotriazole (HOBt) can be added as an additive to the activation mixture (typically in equimolar amounts to HBTU). Using a weaker base like N-methylmorpholine (NMM) instead of DIEA can also reduce the risk of racemization, although this may lead to slower coupling rates.

  • Solubility: this compound is generally soluble in DMF. If solubility issues are encountered, gentle warming or sonication of the activation mixture (before adding to the resin) may be helpful.

  • Reagent Quality: The purity of this compound, HBTU, DIEA, and the solvent (DMF) is critical for successful coupling. Use high-purity, peptide-synthesis-grade reagents and anhydrous solvents to avoid side reactions and low yields.

By following these protocols and considerations, researchers can effectively incorporate this compound into their peptide sequences, enabling the synthesis of novel and potentially therapeutic peptides.

References

Application Notes and Protocols for Fmoc Deprotection of 2-Bromophenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as 2-bromophenylalanine (2-Br-Phe), into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. The bromine substituent on the phenyl ring serves as a versatile chemical handle for post-synthetic modifications, including cross-coupling reactions, enabling the development of novel bioconjugates and peptidomimetics. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions. However, the presence of unique side chains, such as the one in 2-Br-Phe, can influence the efficiency and fidelity of Fmoc deprotection.

These application notes provide a detailed overview of the considerations and recommended protocols for the efficient removal of the Fmoc group from peptides containing 2-bromophenylalanine. While specific quantitative data for 2-Br-Phe is limited in the current literature, the following protocols are based on established principles of Fmoc chemistry and best practices for handling modified peptides.

Key Considerations for Fmoc Deprotection of 2-Br-Phe Peptides

The electron-withdrawing nature of the bromine atom on the phenyl ring of 2-Br-Phe is not expected to significantly alter the standard conditions for Fmoc deprotection. However, as with any modified peptide, careful optimization is recommended to minimize potential side reactions and ensure complete deprotection.

Potential Side Reactions:

  • Incomplete Deprotection: Aggregation of the peptide chain on the solid support can hinder the access of the deprotecting agent, leading to incomplete Fmoc removal and deletion sequences in the final product.

  • Aspartimide Formation: Peptides containing aspartic acid (Asp) are susceptible to aspartimide formation under basic conditions, which can lead to racemization and the formation of β-aspartyl peptides.[1]

  • Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide can occur, leading to cleavage from the resin and loss of yield, particularly for sequences containing proline.[1]

  • Racemization: C-terminal amino acids and residues like cysteine and histidine can be prone to epimerization under basic conditions.[1]

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol is a general starting point for the Fmoc deprotection of peptides containing 2-Br-Phe.

Reagents:

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[2]

  • Agitate the mixture at room temperature for 5 minutes.[2]

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF.[2]

  • Agitate the mixture at room temperature for 15-20 minutes.[3]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]

G

Optimized Fmoc Deprotection Protocol for Aggregation-Prone Sequences

For sequences that are prone to aggregation, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be beneficial.

Reagents:

  • Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF or N-methyl-2-pyrrolidone (NMP).[4]

Procedure:

  • Swell the peptide-resin in DMF or NMP.

  • Drain the solvent.

  • Add the DBU/piperidine deprotection solution (approximately 10 mL per gram of resin).[4]

  • Agitate the mixture at room temperature for 2 minutes.[2]

  • Drain the solution.

  • Add a fresh portion of the deprotection solution.[2]

  • Agitate the mixture at room temperature for 5 minutes.[2]

  • Drain the solution.

  • Wash the resin extensively with DMF or NMP.

G

Data Presentation: Comparative Analysis of Deprotection Conditions

While specific data for 2-Br-Phe is not available, the following table provides a template for how to structure and compare quantitative data when optimizing Fmoc deprotection conditions. This data is hypothetical and for illustrative purposes.

Deprotection ConditionDeprotection Time (min)Target Peptide Purity (%)Deletion Impurity (%)Aspartimide Impurity (%)
20% Piperidine/DMF5 + 1595.22.51.1
20% Piperidine/DMF2 + 592.15.31.5
2% DBU, 2% Piperidine/DMF2 + 596.81.50.8
5% Piperazine/NMP5 + 3094.53.10.5

Monitoring Fmoc Deprotection

The completion of the Fmoc deprotection can be monitored qualitatively and quantitatively.

  • Qualitative Monitoring (Kaiser Test): A few beads of the resin are taken after the final wash and tested with a ninhydrin solution. A blue color indicates the presence of free primary amines, signifying complete deprotection.

  • Quantitative Monitoring (UV-Vis Spectroscopy): The piperidine wash solutions containing the dibenzofulvene-piperidine adduct can be collected, and the absorbance can be measured at approximately 301 nm to quantify the amount of Fmoc group removed.

Conclusion and Recommendations

The Fmoc deprotection of peptides containing 2-bromophenylalanine can generally be achieved using standard protocols with 20% piperidine in DMF. However, for challenging sequences prone to aggregation or other side reactions, optimization of the deprotection conditions is crucial. The use of alternative bases such as DBU in combination with piperidine may offer improved results. It is highly recommended to perform a small-scale test synthesis and analyze the crude product by HPLC and mass spectrometry to determine the optimal deprotection strategy for a specific 2-Br-Phe-containing peptide. Careful monitoring of the reaction progress and purity of the final product will ensure the successful synthesis of these valuable modified peptides.

References

Application Notes and Protocols for Synthesizing Peptide-Drug Conjugates (PDCs) using Fmoc-Phe(2-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of cytotoxic agents to cancer cells is a cornerstone of modern oncology research. Peptide-drug conjugates (PDCs) have emerged as a promising therapeutic modality, offering the high specificity of peptides for tumor-associated receptors with the potent cell-killing ability of small molecule drugs. This approach can enhance the therapeutic window of cytotoxic agents by minimizing off-target toxicity. A key challenge in PDC development is the stable and site-specific conjugation of the drug to the peptide.

The unnatural amino acid, Fmoc-Phe(2-Br)-OH, provides a versatile handle for the site-specific incorporation of a reactive moiety into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). The bromo group on the phenylalanine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the covalent attachment of a drug molecule post-synthetically, either while the peptide is still on the solid support or in solution after cleavage. This application note provides detailed protocols for the incorporation of this compound into a peptide sequence and subsequent on-resin drug conjugation via Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Data Presentation

The following tables summarize the materials, reagents, and expected quantitative data for the synthesis of a peptide containing 2-bromophenylalanine and its subsequent conjugation to a drug moiety.

Table 1: Materials and Reagents for Peptide Synthesis and Conjugation

Reagent/MaterialSupplierGradePurpose
Rink Amide MBHA ResinVarious100-200 mesh, 0.4-0.8 mmol/gSolid support for peptide synthesis
Fmoc-protected amino acidsVariousSynthesis GradePeptide building blocks
This compound VariousSynthesis GradeUnnatural amino acid for conjugation
N,N-Dimethylformamide (DMF)VariousHPLC GradeSolvent for washing and reactions
Dichloromethane (DCM)VariousHPLC GradeSolvent for resin swelling and washing
PiperidineVariousReagent GradeFmoc deprotection agent
HBTU/HATUVariousReagent GradeCoupling reagent
HOBt/HOAtVariousReagent GradeCoupling additive
DIPEA/CollidineVariousReagent GradeBase for coupling reaction
Trifluoroacetic acid (TFA)VariousReagent GradeCleavage from resin
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)VariousReagent GradeCatalyst for cross-coupling
Ligand (e.g., SPhos)VariousReagent GradeLigand for palladium catalyst
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)VariousReagent GradeBase for cross-coupling reaction
Boronic acid/ester-functionalized drugCustom SynthesisN/ADrug payload for Suzuki coupling
Alkyne-functionalized drugCustom SynthesisN/ADrug payload for Sonogashira coupling
Diethyl ether (cold)VariousReagent GradePeptide precipitation

Table 2: Expected Quantitative Data for Peptide Synthesis and On-Resin Conjugation

ParameterExpected RangeMethod of DeterminationNotes
Resin Loading Efficiency 0.3 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc deprotectionDependent on resin type and initial loading conditions.
Amino Acid Coupling Efficiency >99%Kaiser Test or TNBS TestDouble coupling may be required for sterically hindered amino acids.
On-Resin Cross-Coupling Yield 60 - 95%LC-MS analysis of a small cleaved sampleHighly dependent on catalyst, ligand, base, solvent, and temperature. Optimization may be required.
Overall Crude Peptide Yield 30 - 60%Gravimetric analysis post-cleavageHighly sequence-dependent.
Crude PDC Purity 40 - 80%RP-HPLCPurity is influenced by the success of each synthetic step.
Final PDC Purity (after purification) >95%RP-HPLCDependent on the efficiency of the purification method.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-Bromophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a 2-bromophenylalanine residue using standard Fmoc chemistry.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

  • Add DCM and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling (including this compound):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and HOBt/HOAt (3 equivalents) in a minimal amount of DMF.

  • Add DIPEA or collidine (6 equivalents) and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Wash the resin with DMF (3 times).

4. Repeat steps 2 and 3 for each amino acid in the sequence.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes the conjugation of a boronic acid or boronic ester-functionalized drug to the resin-bound peptide.

1. Reagent Preparation:

  • Prepare a solution of the boronic acid/ester-functionalized drug (5-10 equivalents relative to resin loading) in a suitable solvent (e.g., DMF, DME/EtOH/H₂O).

  • Prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.2-0.5 equivalents) and ligand (if required) in the same solvent.

  • Prepare an aqueous solution of the base (e.g., 2M Na₂CO₃ or K₃PO₄).

2. On-Resin Coupling:

  • To the peptide-resin from Protocol 1, add the solution of the boronic acid/ester-functionalized drug.

  • Add the palladium catalyst solution.

  • Add the aqueous base solution.

  • The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 50-80°C and agitate for 12-24 hours. Reaction progress can be monitored by cleaving a small sample of the resin and analyzing by LC-MS.[1]

3. Washing:

  • After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF, water, DMF, and DCM to remove excess reagents and catalyst.

Protocol 3: On-Resin Sonogashira Cross-Coupling

This protocol details the conjugation of an alkyne-functionalized drug to the resin-bound peptide.

1. Reagent Preparation:

  • Prepare a solution of the alkyne-functionalized drug (5-10 equivalents) in a suitable solvent (e.g., DMF).

  • Prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.2-0.5 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.4-1.0 equivalents) in the same solvent.

  • Prepare a solution of a suitable base (e.g., DIPEA or Et₃N, 10-20 equivalents).

2. On-Resin Coupling:

  • To the peptide-resin, add the solution of the alkyne-functionalized drug.

  • Add the palladium catalyst and copper(I) co-catalyst solution.

  • Add the base.

  • The reaction should be carried out under an inert atmosphere.

  • Agitate the reaction mixture at room temperature to 50°C for 12-24 hours. Monitor the reaction progress by LC-MS analysis of a small cleaved sample.[2]

3. Washing:

  • Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF, a chelating solution (e.g., sodium diethyldithiocarbamate in DMF) to remove metal residues, followed by extensive washing with DMF and DCM.

Protocol 4: Cleavage, Purification, and Characterization

1. Cleavage from Resin:

  • Wash the final PDC-resin with DCM and dry it under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

  • Agitate at room temperature for 2-4 hours.

2. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate.

  • Precipitate the crude PDC by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the PDC, decant the ether, and wash the pellet with cold ether.

  • Dry the crude PDC pellet under vacuum.

  • Purify the crude PDC using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]

3. Characterization:

  • Confirm the identity and purity of the final PDC using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]

Visualizations

Experimental Workflow

G cluster_SPPS Fmoc Solid-Phase Peptide Synthesis cluster_Conjugation On-Resin Drug Conjugation cluster_Final Final Steps Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (including this compound) Fmoc_Deprotection->Amino_Acid_Coupling Chain_Elongation Repeat for Sequence Amino_Acid_Coupling->Chain_Elongation Suzuki Suzuki-Miyaura Coupling (Boronic Acid-Drug) Chain_Elongation->Suzuki Sonogashira Sonogashira Coupling (Alkyne-Drug) Chain_Elongation->Sonogashira Cleavage Cleavage from Resin Suzuki->Cleavage Sonogashira->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS & HPLC Analysis Purification->Characterization Final_PDC Purified Peptide-Drug Conjugate Characterization->Final_PDC EGFR_Pathway cluster_downstream Downstream Signaling PDC EGFR-Targeting PDC EGFR EGFR PDC->EGFR Binding Internalization Internalization & Drug Release EGFR->Internalization RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Apoptosis Apoptosis Internalization->Apoptosis Drug Action Proliferation Cell Proliferation & Growth RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival VEGFR_Pathway cluster_angiogenesis Angiogenesis Signaling PDC VEGFR-Targeting PDC VEGFR VEGFR PDC->VEGFR Binding Angiogenesis Angiogenesis (Inhibited) PDC->Angiogenesis Inhibition PLC_gamma PLCγ -> PKC VEGFR->PLC_gamma PI3K_AKT PI3K -> AKT VEGFR->PI3K_AKT Endothelial_Cell Endothelial Cell PLC_gamma->Angiogenesis PI3K_AKT->Angiogenesis Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 PDC_Drug Released Cytotoxic Drug PDC_Drug->Mitochondria Induces Stress Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Post-Synthetic Modification of 2-Bromophenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the post-synthetic modification of peptides and proteins containing 2-bromophenylalanine, a versatile, non-canonical amino acid. The bromine substituent serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities for applications in drug discovery, chemical biology, and materials science.[1][2][3][4][5][6]

Introduction to 2-Bromophenylalanine in Peptide Synthesis

2-Bromo-L-phenylalanine is a valuable building block in peptide synthesis, allowing for the creation of complex structures for drug development and biological studies.[1][2] Its incorporation into peptide sequences can be achieved through solid-phase peptide synthesis (SPPS) using its Fmoc-protected form, Fmoc-2-bromo-L-phenylalanine.[2] The bromine atom on the phenyl ring provides a site for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions. This "tag-and-modify" strategy allows for the late-stage diversification of peptides, enabling the synthesis of libraries of analogs with modified properties.[7][8]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. Several of these reactions have been successfully applied to modify bromophenylalanine residues in peptides, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[9][10][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile reaction for forming carbon-carbon bonds between an organoboron compound and an aryl halide.[9][12][13] In the context of peptide modification, this reaction is used to introduce a wide range of aryl and heteroaryl groups at the 2-position of the phenylalanine side chain.[9][14] This method has been used for peptide diversification, cyclization, and the introduction of fluorescent probes.[9][15]

Peptide/SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Dipeptides containing 4-bromophenylalanineVarious aryl boronic acidsPd(OAc)₂ / ADHP-Aqueous-Efficient[9]
Fmoc-4-bromophenylalanine4-acetamidophenyl-1-pinacolatoboron esterPdCl₂Na₂CO₃THF/ethylene glycol (10:1)6681[9]
28-mer peptideArylboronic acidPd source-Aqueous SDSNear physiological83[15]
20-mer peptideAffinity tag or fluorescent probe boronic acidPd source-Aqueous SDSNear physiological>80[15]

This protocol is a representative example for the on-resin modification of a peptide containing a 2-bromophenylalanine residue.

Materials:

  • Peptide-resin containing 2-bromophenylalanine (1 equiv.)

  • Arylboronic acid (3 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.)

  • 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (ADHP) or other suitable ligand (0.2 equiv.)

  • Sodium carbonate (Na₂CO₃, 3 equiv.)

  • Degassed solvent: e.g., a mixture of Dimethylformamide (DMF) and water (4:1)

  • Nitrogen or Argon atmosphere

Procedure:

  • Swell the peptide-resin in the reaction solvent for 30 minutes.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and the ligand in the degassed solvent under an inert atmosphere.

  • To the swollen resin, add the arylboronic acid and the aqueous Na₂CO₃ solution.

  • Add the catalyst solution to the resin mixture.

  • Seal the reaction vessel and heat at the desired temperature (e.g., 60-80 °C) with gentle agitation for 4-16 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS analysis of a cleaved aliquot).

  • Once the reaction is complete, wash the resin thoroughly with the reaction solvent, water, and dichloromethane to remove excess reagents and catalyst.

  • The modified peptide can then be cleaved from the resin using standard procedures.

Suzuki_Miyaura_Workflow cluster_reaction Coupling Reaction cluster_workup Workup & Cleavage Peptide_Resin Peptide-Resin (with 2-Br-Phe) Reaction_Vessel Reaction under Inert Atmosphere (Heat) Peptide_Resin->Reaction_Vessel Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst_System Pd(OAc)₂ + Ligand Catalyst_System->Reaction_Vessel Base Na₂CO₃ Solution Base->Reaction_Vessel Washing Resin Washing Reaction_Vessel->Washing Reaction Completion Cleavage Peptide Cleavage Washing->Cleavage Modified_Peptide Modified Peptide Cleavage->Modified_Peptide

Figure 1. Workflow for Suzuki-Miyaura coupling on a resin-bound peptide.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is particularly useful for introducing alkyne handles into peptides, which can then be further functionalized using click chemistry. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[11]

Aryl Halide SubstrateAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
2-BromoanilinesVarious alkynes[DTBNpP]Pd(crotyl)Cl (P2)TMPAcetonitrileRoom Temp.High[16]
Aryl BromidesTerminal AlkynesPd(PPh₃)₂Cl₂-DMSORoom Temp.-[16]
Aryl Halides (I, Br, Cl)AlkynesPdCl₂(PPh₃)₂TBAFSolvent-free-Moderate to Excellent[17]
Iodophenylalanine-containing dipeptideFerrocene alkyne----Good[18]

This protocol is adapted for a peptide containing 2-bromophenylalanine in solution, using a modern copper-free catalyst system to minimize potential side reactions.

Materials:

  • Peptide containing 2-bromophenylalanine (1 equiv.)

  • Terminal alkyne (1.5 equiv.)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2 equiv.)

  • Anhydrous, degassed acetonitrile

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the peptide containing 2-bromophenylalanine in anhydrous, degassed acetonitrile in a reaction vessel under an inert atmosphere.

  • Add the terminal alkyne and the base (TMP) to the solution.

  • Add the palladium precatalyst to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product is then purified using reverse-phase HPLC to yield the modified peptide.

Sonogashira_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products Peptide_BrPhe Peptide with 2-Bromophenylalanine Oxidative_Addition Oxidative Addition Peptide_BrPhe->Oxidative_Addition Alkyne Terminal Alkyne Alkyne_Coordination Alkyne Coordination & Deprotonation Alkyne->Alkyne_Coordination Pd0_L Pd(0)Ln Pd0_L->Oxidative_Addition PdII_Complex R-Pd(II)-Br(Ln) Oxidative_Addition->PdII_Complex PdII_Complex->Alkyne_Coordination Reductive_Elimination Reductive Elimination Alkyne_Coordination->Reductive_Elimination Reductive_Elimination->Pd0_L Catalyst Regeneration Modified_Peptide Alkynylated Peptide Reductive_Elimination->Modified_Peptide

Figure 2. Simplified catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10][19][20] This reaction allows for the introduction of primary and secondary amines at the 2-position of the phenylalanine side chain, providing a route to novel peptide derivatives with modified charge and hydrogen bonding properties.

Aryl Halide SubstrateAmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
o-bromoanisolesAnilinesPd(OAc)₂ or Pd₂(dba)₃ / X-Phos or BINAPNaOt-Bu or KOt-Bu---[21]
Aryl bromidesPrimary aminesPd(BINAP)-THF, toluene, t-BuOH, or dioxane-Good[19]
Aryl halidesVarious aminesMultiligand based Pd catalyst---High[22]

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a peptide containing 2-bromophenylalanine in solution.

Materials:

  • Peptide containing 2-bromophenylalanine (1 equiv.)

  • Amine (1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., X-Phos, 10 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOt-Bu), 2 equiv.)

  • Anhydrous, degassed toluene or dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the peptide, amine, base, palladium precatalyst, and ligand to a reaction vessel.

  • Add the anhydrous, degassed solvent to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the aminated peptide.

Buchwald_Hartwig_Workflow Start Start Reactant_Mixing Mix Peptide (2-Br-Phe), Amine, Catalyst, Ligand, and Base Start->Reactant_Mixing Solvent_Addition Add Anhydrous, Degassed Solvent Reactant_Mixing->Solvent_Addition Reaction Heat under Inert Atmosphere Solvent_Addition->Reaction Monitoring Monitor by LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Quenching Quench with aq. NH₄Cl Monitoring->Quenching Complete Extraction Organic Extraction Quenching->Extraction Purification Purify by HPLC Extraction->Purification End Aminated Peptide Purification->End

Figure 3. Experimental workflow for Buchwald-Hartwig amination of a peptide.

Conclusion

The post-synthetic modification of 2-bromophenylalanine residues offers a powerful and versatile strategy for the diversification of peptides. The palladium-catalyzed cross-coupling reactions described herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—provide access to a wide array of modified peptides with tailored properties. These methods are invaluable tools for researchers in drug discovery and chemical biology, enabling the exploration of structure-activity relationships and the development of novel peptide-based therapeutics and probes.

References

Application Notes and Protocols: Fmoc-Phe(2-Br)-OH in Unnatural Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic potential. Fmoc-Phe(2-Br)-OH, a derivative of phenylalanine, is a key building block for introducing a bromo-functional group onto the aromatic side chain. This modification can serve as a versatile chemical handle for post-synthetic modifications, a probe for studying protein-protein interactions, or a means to modulate peptide conformation and bioactivity. These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including detailed protocols and relevant data.

The introduction of halogen atoms, such as bromine, onto the side chains of amino acids can significantly influence the physicochemical and structural properties of peptides.[1] Halogenation is a known strategy to enhance the affinity between aromatic side chains, which can be pivotal in modulating the self-assembly of peptides and the mechanical properties of hydrogels.[2] Specifically, the bromine atom in this compound can be leveraged for cross-coupling reactions, offering a route to further functionalize the peptide on the solid support or in solution.

Applications in Unnatural Peptide Synthesis

The use of this compound is primarily centered around solid-phase peptide synthesis (SPPS) utilizing the standard Fmoc/tBu strategy.[2][3] Its applications are diverse and impactful:

  • Site-Specific Functionalization: The bromo group serves as a reactive handle for various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide array of functionalities, including fluorescent probes, biotin tags, or complex organic moieties after the peptide has been assembled.

  • Modulation of Peptide Structure and Function: The presence of a bulky and electronegative bromine atom on the phenylalanine ring can induce specific conformational constraints on the peptide backbone. This can lead to peptides with altered secondary structures and, consequently, modified biological activities.[1]

  • Development of Novel Biomaterials: Halogenated phenylalanine derivatives have been shown to influence the self-assembly of peptides into higher-order structures like nanofibers and hydrogels.[4] This makes this compound a valuable building block for designing novel biomaterials for tissue engineering and drug delivery.[5]

  • Probing Molecular Interactions: The bromo-phenylalanine residue can be used as a spectroscopic probe to study peptide-protein or peptide-membrane interactions. The heavy bromine atom can be useful in X-ray crystallography for phasing purposes.

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis procedures and can be adapted for both manual and automated synthesis.[6][7][8]

Resin Preparation and Swelling
  • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[8]

  • Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) to swell the resin.[7]

  • Allow the resin to swell for at least 1 hour at room temperature.[8] After swelling, drain the solvent.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.[6][8]

  • Agitate the mixture for 15-30 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[8]

Amino Acid Coupling
  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (equivalents matching the amino acid) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the coupling agent), to the activation mixture.[7]

  • Allow the amino acid to pre-activate for a few minutes before adding the solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.[6]

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF.

  • To ensure complete coupling, a ninhydrin test (Kaiser test) can be performed. A negative result (yellow beads) indicates a successful coupling.[7]

Iteration and Peptide Elongation

Repeat the deprotection and coupling steps sequentially with the desired Fmoc-protected amino acids until the full peptide sequence is assembled.[6]

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides with acid-labile side-chain protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual protecting groups.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry (e.g., ESI-MS) to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the incorporation of this compound into a model peptide sequence. These values are illustrative and may vary depending on the specific peptide sequence and synthesis conditions.

ParameterValue/RangeNotes
Amino Acid Equivalents 3 - 5 eq.Relative to resin substitution.
Coupling Agent Equivalents 0.95 eq.Relative to the amino acid.
Base (DIEA) Equivalents 2 eq.Relative to the coupling agent.
Coupling Time 1 - 2 hoursCan be monitored by Kaiser test.[7]
Deprotection Time 15 - 30 minutesUsing 20% piperidine in DMF.[6]
Expected Coupling Efficiency >99%For a single coupling step.
Crude Peptide Purity (RP-HPLC) 70 - 90%Sequence-dependent.
Final Purity (after RP-HPLC) >95%

Visualizations

Unnatural_Peptide_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (Iterative) cluster_Final_Steps Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF/NMP Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple this compound (HBTU/DIEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Repeat for next AA Cleavage Cleavage from Resin (TFA/TIS/H2O) KaiserTest->Cleavage Final AA Coupled Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS Analysis Purification->Analysis

Caption: Workflow for unnatural peptide synthesis using this compound.

Post_Synthetic_Modification_Pathway cluster_Coupling_Reactions Post-Synthetic Modification (Cross-Coupling) cluster_Functionalized_Peptides Resulting Functionalized Peptides Peptide_Br Peptide-Phe(2-Br) Suzuki Suzuki Coupling (Boronic Acid, Pd catalyst) Peptide_Br->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Peptide_Br->Sonogashira Other Other Couplings (e.g., Stille, Heck) Peptide_Br->Other Peptide_Aryl Peptide-Phe(2-Aryl) Suzuki->Peptide_Aryl Peptide_Alkynyl Peptide-Phe(2-Alkynyl) Sonogashira->Peptide_Alkynyl Peptide_Modified Diverse Modifications Other->Peptide_Modified

Caption: Post-synthetic modification pathways for peptides containing 2-bromophenylalanine.

Conclusion

This compound is a valuable reagent for the synthesis of unnatural peptides with tailored properties. Its incorporation into peptide chains via standard Fmoc-SPPS protocols is efficient and allows for a wide range of post-synthetic modifications. The ability to introduce a bromo-handle provides a powerful tool for researchers in drug discovery, materials science, and chemical biology to create novel peptide-based molecules with enhanced functionalities. The provided protocols and data serve as a guide for the successful application of this versatile building block in peptide research.

References

Application Note: Analytical Methods for Peptides Containing Fmoc-Phe(2-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as Fmoc-Phe(2-Br)-OH (N-α-Fmoc-2-bromo-L-phenylalanine), into peptide sequences is a powerful strategy in drug discovery and development. This modification can enhance peptide stability, modulate biological activity, and serve as a handle for further chemical modifications.[1][2] The successful synthesis and application of these modified peptides rely on robust analytical methods to ensure their identity, purity, and stability. This document provides a detailed overview of the key analytical techniques and protocols for the characterization of peptides containing this compound.

The primary analytical challenges involve confirming the incorporation of the modified amino acid, quantifying the purity of the synthetic peptide, and identifying potential impurities, which may include deletion sequences, truncated peptides, or byproducts from side reactions.[3][4] The principal analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][5]

Key Analytical Approaches

A comprehensive analysis of peptides containing this compound involves a multi-faceted approach combining chromatographic separation with spectroscopic characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the cornerstone for assessing the purity of synthetic peptides.[3][6] It separates the target peptide from impurities based on hydrophobicity. The presence of the bulky and hydrophobic Fmoc group and the 2-bromophenylalanine residue will significantly influence the retention time of the peptide.

  • Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide, thereby verifying the successful incorporation of this compound.[5] High-resolution mass spectrometry can also aid in identifying impurities. The unique isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides a distinct signature for peptides containing this residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about the peptide.[1][7] While often more complex to interpret for larger peptides, 1D and 2D NMR experiments can confirm the presence of the Fmoc and 2-bromophenylalanine moieties through their characteristic chemical shifts and coupling patterns.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for analyzing the purity of a crude or purified peptide containing this compound.

Workflow for RP-HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation MobilePhasePrep Mobile Phase Preparation ColumnEquilibration Column Equilibration MobilePhasePrep->ColumnEquilibration System Setup Injection Sample Injection ColumnEquilibration->Injection GradientElution Gradient Elution Injection->GradientElution Detection UV Detection GradientElution->Detection Integration Peak Integration Detection->Integration Chromatogram PurityCalc Purity Calculation Integration->PurityCalc

Caption: Workflow for RP-HPLC Purity Analysis of Peptides.

Materials and Reagents:

  • Peptide sample containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Sample Preparation: Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • For LC-MS compatibility, replace TFA with 0.1% formic acid.[9][10]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 265 nm (for the Fmoc group).

    • Injection Volume: 10-20 µL.

    • Gradient: A typical starting gradient can be 5% to 95% Mobile Phase B over 30 minutes.[3] This can be optimized for better resolution.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Quantitative Data Summary:

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmStandard for peptide separations due to its hydrophobicity.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.[3]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for eluting peptides.
Gradient 5-95% B over 30 minA broad gradient is a good starting point for method development.[3][11]
Flow Rate 1.0 mL/minStandard for analytical scale columns.
Detection 220 nm & 265 nm220 nm for the peptide backbone and 265 nm for the Fmoc group.
Injection Volume 10-20 µLTypical injection volume for analytical HPLC.
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS) to confirm the molecular weight of the target peptide.

Logical Flow for LC-MS Analysis

A Peptide Sample in Solution B LC Separation (RP-HPLC) A->B Injection C Electrospray Ionization (ESI) B->C Elution D Mass Analyzer C->D Ion Transfer E Detector D->E Ion Separation F Mass Spectrum Generation E->F Signal Acquisition G Data Interpretation F->G Deconvolution

Caption: Logical workflow for LC-MS based peptide analysis.

Materials and Reagents:

  • Peptide sample containing this compound

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, but use LC-MS grade solvents and formic acid instead of TFA.[9]

  • LC-MS Conditions:

    • Use an HPLC method similar to the one described above, but with formic acid as the mobile phase modifier.

    • The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan a range that includes the expected m/z values for the protonated peptide.

    • Data Acquisition: Acquire full scan mass spectra.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide.

    • Compare the experimental mass to the theoretical mass of the peptide containing this compound.

    • Look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by ~2 Da).

Quantitative Data Summary:

ParameterSettingRationale
Ionization Mode Positive ESIPeptides readily form positive ions by protonation.
Mobile Phase Modifier 0.1% Formic AcidTFA suppresses the MS signal; FA is a suitable alternative.[9][10]
Mass Analyzer TOF or OrbitrapProvides high resolution and mass accuracy for confident identification.
Expected Isotopic Pattern [M+H]+ and [M+2+H]+Due to the natural abundance of 79Br and 81Br isotopes.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general approach for using NMR to confirm the presence of the Fmoc and 2-bromophenylalanine moieties in the peptide.

Workflow for NMR Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolution Dissolve Peptide in Deuterated Solvent Transfer Transfer to NMR Tube Dissolution->Transfer Shimming Shimming Transfer->Shimming Insert into Spectrometer OneD_NMR 1D ¹H NMR Shimming->OneD_NMR TwoD_NMR 2D NMR (e.g., TOCSY, NOESY) OneD_NMR->TwoD_NMR Optional Processing Fourier Transform & Phasing OneD_NMR->Processing Analysis Chemical Shift Assignment Processing->Analysis

Caption: Workflow for NMR analysis of peptides.

Materials and Reagents:

  • Lyophilized peptide sample containing this compound

  • Deuterated solvent (e.g., DMSO-d6, CD3CN/D2O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5-0.6 mL of a suitable deuterated solvent. The choice of solvent will depend on the solubility of the peptide.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum.

    • If necessary, acquire 2D NMR spectra such as TOCSY and NOESY to aid in resonance assignment.[7]

  • Data Analysis:

    • Identify the characteristic aromatic protons of the Fmoc group (typically between 7.3 and 7.9 ppm).

    • Identify the aromatic protons of the 2-bromophenylalanine residue. The bromine substituent will influence their chemical shifts and coupling patterns compared to a standard phenylalanine.

    • Identify the aliphatic protons of the peptide backbone and side chains.

Expected NMR Signals:

MoietyProton TypeExpected Chemical Shift (ppm)
Fmoc Group Aromatic7.3 - 7.9
CH, CH24.2 - 4.5
2-Br-Phenylalanine Aromatic~7.0 - 7.6 (complex pattern)
α-H~4.5 - 5.0
β-CH2~2.8 - 3.2
Peptide Backbone α-H3.5 - 5.0
Amide NH7.5 - 9.0

Note: The exact chemical shifts will be dependent on the peptide sequence and the solvent used.

Conclusion

The successful analysis of peptides containing this compound requires a combination of orthogonal analytical techniques. RP-HPLC is essential for purity determination, mass spectrometry provides unambiguous confirmation of molecular weight, and NMR spectroscopy offers detailed structural insights. By employing the protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently characterize their modified peptides, ensuring the quality and integrity of these important molecules for their intended applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving Low Coupling Efficiency of Fmoc-Phe(2-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of Fmoc-Phe(2-Br)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of this compound often low?

A1: The primary reason for the low coupling efficiency of this compound is steric hindrance. The bromine atom at the ortho (2) position of the phenylalanine ring is bulky and physically obstructs the approach of the activated carboxyl group to the free amine on the growing peptide chain, making amide bond formation more difficult compared to standard amino acids.[1][2]

Q2: What are the common signs of an incomplete coupling reaction?

A2: Incomplete coupling is a frequent issue when using sterically hindered amino acids.[3] Key indicators of a failed or inefficient coupling reaction include:

  • A positive Kaiser test: This colorimetric test detects free primary amines on the resin. A blue or purple color after the coupling step indicates that unreacted amines are still present.[3][4]

  • Appearance of deletion sequences: Analysis of the final cleaved peptide by HPLC and Mass Spectrometry will show peaks corresponding to peptides lacking the this compound residue.[3]

  • Low yield: The final yield of the desired full-length peptide will be significantly reduced.[5]

Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A3: Standard coupling reagents like DCC or DIC/HOBt may be inefficient.[3] For sterically demanding building blocks, more potent onium-type reagents (uronium/aminium and phosphonium salts) are highly recommended.[1][3][6][7] Reagents such as HATU, HCTU, PyBOP, and COMU are known to be more effective for hindered couplings.[1][6][8][9]

Q4: Can solvent quality and choice impact coupling efficiency?

A4: Yes, solvent quality is critical. The use of anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) is essential to prevent hydrolysis of the activated amino acid.[4] Solvents should be stored over molecular sieves to maintain dryness.[4] For some difficult couplings, a mixture of DCM and DMF can be beneficial.[10]

Q5: Is "double coupling" a recommended strategy for this compound?

A5: Yes, double coupling is a common and effective strategy to improve the incorporation of difficult or sterically hindered amino acids.[3][4] This technique involves repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents to help drive the reaction to completion.[1][9]

Troubleshooting Guides

Guide 1: Initial Assessment and Strategy

If you observe low coupling efficiency, a systematic approach is necessary to identify the cause and implement a solution. The following workflow provides a step-by-step guide for troubleshooting.

G start Low Coupling Efficiency Detected (e.g., Low Yield, Deletion Products) kaiser_test Perform Kaiser Test on Resin Sample start->kaiser_test kaiser_result Kaiser Test Positive (Blue Color)? kaiser_test->kaiser_result troubleshoot Implement Corrective Strategy kaiser_result->troubleshoot Yes proceed Kaiser Test Negative: Proceed to Next Deprotection Step kaiser_result->proceed No strategy1 Strategy 1: Use a More Potent Coupling Reagent (e.g., HATU, COMU) troubleshoot->strategy1 strategy2 Strategy 2: Perform a Double Coupling troubleshoot->strategy2 strategy3 Strategy 3: Increase Coupling Time and/or Temperature troubleshoot->strategy3 re_evaluate Re-evaluate and Combine Strategies strategy1->re_evaluate strategy2->re_evaluate strategy3->re_evaluate

Caption: Troubleshooting workflow for low coupling efficiency.

Guide 2: Optimizing Coupling Reagents and Conditions

The choice of coupling reagent is one of the most critical factors for successfully incorporating sterically hindered residues.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeKey AdvantagesConsiderations
HATU Uronium/AminiumHighly reactive and efficient for hindered couplings; rapid activation.[6][7][11]More expensive; byproducts can be allergenic.[7]
HCTU Uronium/AminiumGood compromise in reactivity and price compared to HATU.[6]Contains potentially explosive HOBt derivatives.[6][7]
COMU Uronium/AminiumCoupling efficiency comparable to HATU; safer (Oxyma-based); good solubility.[6][7]Newer reagent, may be less familiar to some labs.
PyBOP PhosphoniumExcellent for hindered couplings; byproducts are less hazardous than BOP.[12]Can cause problems in separation when used in solution phase.[7]
DIC/OxymaPure CarbodiimideSafer and often more effective than traditional DIC/HOBt.[1]Generally less reactive than onium-type reagents for highly hindered couplings.[1]

Table 2: Recommended Reagent Equivalents for a Hindered Coupling Reaction (0.1 mmol Scale)

ReagentEquivalents (eq.)Molar Amount (mmol)
Resin Free Amine1.00.1
This compound3 - 50.3 - 0.5
Coupling Reagent (e.g., HATU)2.9 - 4.90.29 - 0.49
Base (e.g., DIPEA)6 - 100.6 - 1.0

Note: Equivalents are relative to the resin loading. Optimization may be required.

Visualization of the SPPS Process

Understanding the workflow helps pinpoint where the coupling failure occurs.

SPPS_Workflow resin Start: Resin with N-terminal Fmoc-AA deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 3. Coupling to Resin (Formation of Peptide Bond) wash1->coupling activation 2. Activation of this compound (e.g., HATU/DIPEA in DMF) activation->coupling Add Activated AA wash2 Wash (DMF, DCM) coupling->wash2 monitor 4. Monitor Completion (Kaiser Test) wash2->monitor result Repeat Cycle for Next Amino Acid monitor->result

References

side reactions involving Fmoc-Phe(2-Br)-OH during SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-Phe(2-Br)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues encountered during the incorporation of this unnatural amino acid.

Troubleshooting Guide

This guide addresses specific problems that may arise during the use of this compound in your peptide synthesis protocols.

Question 1: I am observing a significant amount of deletion sequences involving Phe(2-Br) in my crude peptide analysis. What could be the cause?

Answer: This is likely due to incomplete coupling of the sterically hindered this compound. The ortho-bromo group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

Troubleshooting Steps:

  • Optimize Coupling Protocol:

    • Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.[1]

    • Use a More Potent Coupling Reagent: Standard activators like HBTU/DIPEA may be insufficient.[2] Consider using more potent reagents such as HATU or HCTU, which are known to be effective for sterically hindered amino acids.

    • Increase Coupling Time: Extend the reaction time for the this compound coupling step to allow for complete reaction. Monitor the reaction progress using a Kaiser test.

  • Monitor Fmoc Deprotection:

    • Ensure complete removal of the Fmoc group from the preceding amino acid before coupling this compound. An incomplete deprotection will result in a capped chain, leading to a deletion sequence. Perform a Kaiser test to confirm the presence of a free primary amine before proceeding with the coupling.

Question 2: My final peptide shows a mass corresponding to the peptide with a simple Phenylalanine instead of 2-Bromophenylalanine. What could be the cause?

Answer: This indicates a dehalogenation side reaction, where the bromine atom is removed from the phenyl ring. While not widely reported under standard SPPS conditions, it is a chemically plausible side reaction.

Potential Causes and Solutions:

  • Prolonged Exposure to Piperidine: The basic conditions of Fmoc deprotection, if prolonged, could potentially lead to dehalogenation.

    • Mitigation: Minimize the Fmoc deprotection time to the minimum required for complete removal (typically 2 x 10 minutes). Ensure efficient washing after deprotection to remove residual piperidine.

  • Cleavage Cocktail Composition: Certain scavengers or harsh cleavage conditions might contribute to dehalogenation.

    • Mitigation: Use a standard, well-tested cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) which is designed to minimize a variety of side reactions.[3][4][5][6]

Question 3: I have an unexpected peak in my HPLC with a mass addition of +84 Da to my desired peptide containing Phe(2-Br). What is this impurity?

Answer: This mass addition corresponds to the substitution of the bromine atom with a piperidinyl group (C5H10N), suggesting a nucleophilic aromatic substitution reaction has occurred. This is a potential, though likely minor, side reaction.

Mitigation Strategies:

  • Minimize Piperidine Exposure: As with dehalogenation, reducing the time the peptide is exposed to the piperidine solution during Fmoc deprotection can minimize this side reaction.

  • Efficient Washing: Thoroughly wash the resin with DMF after the deprotection step to remove all traces of piperidine before proceeding to the next coupling step.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable under standard Fmoc-SPPS conditions? A1: Generally, this compound is considered stable under standard Fmoc-SPPS conditions. The C-Br bond on the aromatic ring is relatively robust. However, as with any unnatural amino acid, optimization of coupling and deprotection times is recommended to minimize the potential for side reactions.

Q2: Does the ortho-bromo group on this compound affect its reactivity? A2: Yes, the ortho-bromo group introduces steric hindrance, which can slow down the coupling reaction.[7] It is crucial to use appropriate coupling reagents and protocols to ensure complete incorporation.

Q3: Are there any specific recommendations for the cleavage and deprotection of peptides containing Phe(2-Br)? A3: A standard cleavage cocktail like Reagent K is generally effective.[3][4][5][6] It is important to use scavengers to prevent re-attachment of protecting groups and other side reactions that can occur in the strongly acidic environment of TFA.

Q4: Can the bromine atom on the phenylalanine side chain be used for further modifications? A4: Yes, the bromine atom can serve as a handle for post-synthetic modifications, such as cross-coupling reactions, to introduce labels or other functionalities. This requires that the bromine atom remains intact throughout the synthesis.

Summary of Potential Side Reactions and Mitigation Strategies

Side Reaction Description Primary Cause Recommended Mitigation Strategies
Incomplete Coupling Failure to form the peptide bond, leading to deletion sequences.Steric hindrance from the ortho-bromo group.[7]- Use potent coupling reagents (e.g., HATU, HCTU).- Perform a double coupling.- Increase coupling reaction time.
Dehalogenation Loss of the bromine atom from the phenylalanine side chain.Prolonged exposure to basic conditions (piperidine).- Minimize Fmoc deprotection time.- Use a well-tested cleavage cocktail (e.g., Reagent K).[3][4][5][6]
Piperidine Adduct Substitution of the bromine atom with a piperidinyl group.Nucleophilic attack by piperidine on the aromatic ring.- Minimize piperidine exposure during deprotection.- Ensure thorough washing after deprotection.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling.

Protocol 2: Standard Cleavage using Reagent K
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.

  • Cleavage:

    • Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Caution: Handle TFA in a fume hood.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a cold tube of diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Visualizations

Troubleshooting_Workflow start Start: Peptide Synthesis with this compound check_coupling Analyze Crude Peptide (HPLC/MS) start->check_coupling incomplete_coupling Problem: Incomplete Coupling (Deletion Sequence) check_coupling->incomplete_coupling Deletion Present? dehalogenation Problem: Dehalogenation (Mass -79 Da) check_coupling->dehalogenation Incorrect Mass? (-79) piperidine_adduct Problem: Piperidine Adduct (Mass +84 Da) check_coupling->piperidine_adduct Incorrect Mass? (+84) success Successful Synthesis check_coupling->success Correct Product solution_coupling Solution: - Use HATU/HCTU - Double Couple - Increase Time incomplete_coupling->solution_coupling solution_dehalogenation Solution: - Minimize Piperidine Exposure - Use Reagent K dehalogenation->solution_dehalogenation solution_piperidine Solution: - Minimize Piperidine Exposure - Thorough Washing piperidine_adduct->solution_piperidine solution_coupling->start Retry Synthesis solution_dehalogenation->start Retry Synthesis solution_piperidine->start Retry Synthesis

Caption: Troubleshooting workflow for side reactions involving this compound.

References

Technical Support Center: Optimizing Coupling for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Which amino acids are considered sterically hindered and why are they challenging to couple?

A1: Sterically hindered amino acids possess bulky structural features that physically obstruct the formation of a peptide bond.[1][2] This steric hindrance can significantly slow down reaction kinetics, leading to incomplete coupling and the formation of deletion sequences in the final peptide.[1]

Common classes of sterically hindered amino acids include:

  • α,α-disubstituted amino acids: These amino acids, such as α-aminoisobutyric acid (Aib), have two substituents on the α-carbon, which severely restricts access to the amine group.[1]

  • N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds bulk, making coupling more difficult.[1]

  • β-branched amino acids: Amino acids with bulky side chains branching at the β-carbon, like Valine (Val) and Isoleucine (Ile), can hinder the approach to the peptide backbone.[1]

  • Amino acids with bulky protecting groups: Large side-chain protecting groups, such as the Pbf group on Arginine (Arg), can contribute significantly to steric hindrance, especially in longer peptides where these groups become more crowded on the solid support.[1][3][4]

Q2: My standard coupling protocol is failing for a hindered amino acid. What are the most effective coupling reagents to use?

A2: Standard carbodiimide reagents like DCC or DIC alone are often insufficient for sterically demanding couplings.[2] It is highly recommended to switch to more potent coupling reagents, such as phosphonium or uronium/aminium salts.[2][5] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[2][5]

For particularly challenging couplings, consider the following:

  • Uronium/Aminium Salts: HATU, HCTU, HBTU, and COMU are highly recommended for their efficiency with hindered amino acids.[2][5] HATU and COMU are often preferred as they can reduce the risk of racemization.[4]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective for difficult couplings.[2]

  • Acyl Fluorides: For extremely hindered amino acids like Aib, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][6]

Q3: How can I confirm that a coupling reaction is incomplete?

A3: Incomplete coupling during solid-phase peptide synthesis (SPPS) can be detected using qualitative colorimetric tests performed on a small sample of the resin beads.[5]

  • Kaiser Test (Ninhydrin Test): This is a widely used test for primary amines. A positive result, indicated by a blue or purple color on the beads and in the solution, signifies the presence of unreacted N-terminal amines and therefore, incomplete coupling.[4][5] A yellow or colorless result indicates a complete reaction.[4] It's important to note that the Kaiser test does not work for N-substituted amino acids like proline.[4]

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This test can also be used to detect primary amines.[5]

  • Chloranil Test or Isatin Test: These tests are recommended for detecting secondary amines, such as at the N-terminus of proline, where the Kaiser test is not effective.[7]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of the amino acid and coupling reagents after the initial coupling reaction is complete.[3][5] This is a common strategy to drive the reaction to completion, especially for difficult couplings involving sterically hindered residues like Arginine.[3][8] It is recommended to perform a monitoring test, such as the Kaiser test, after the first coupling. If the test is positive for incomplete coupling, a second coupling is warranted.[7]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the coupling of sterically hindered amino acids.

Issue 1: Positive Kaiser Test After Coupling (Incomplete Coupling)

A positive Kaiser test indicates the presence of unreacted primary amines on the resin.

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test recouple Perform a Second Coupling (Double Couple) start->recouple kaiser2 Perform Kaiser Test Again recouple->kaiser2 success Coupling Successful: Proceed to Next Step kaiser2->success Negative cap Cap Unreacted Amines kaiser2->cap Still Positive troubleshoot Further Troubleshooting cap->troubleshoot G start Low Coupling Efficiency reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) start->reagent conditions Optimize Reaction Conditions start->conditions solvent Modify Solvent System start->solvent sub_conditions Increase Time Increase Temperature Increase Concentration conditions->sub_conditions

References

Technical Support Center: Fmoc-Phe(2-Br)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-Phe(2-Br)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Low Coupling Efficiency or Incomplete Reactions

Low coupling efficiency with this compound is a common issue, primarily due to the steric hindrance imposed by the bromine atom on the phenyl ring. This can lead to incomplete reactions, resulting in deletion sequences and impure final products.

Symptom Potential Cause Recommended Solution
Positive Kaiser test after coupling Incomplete acylation of the free amine.1. Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion. 2. Switch to a more potent coupling reagent: Standard carbodiimide reagents may be insufficient. Utilize stronger reagents like HATU, HCTU, or COMU. 3. Increase reaction time: Extend the coupling time to allow for the sterically hindered amino acid to react fully. 4. Elevate the temperature: Employ microwave-assisted synthesis to enhance reaction kinetics.
Presence of deletion sequences in final peptide (LC-MS analysis) Inefficient coupling at the this compound position.1. Optimize coupling reagent and base: Use a combination known for high efficiency with hindered amino acids, such as DIC/OxymaPure. 2. Ensure high-purity reagents: Use fresh, high-purity this compound, coupling reagents, and solvents to avoid side reactions.
Low final peptide yield Cumulative effect of incomplete coupling steps.1. Implement a robust coupling protocol from the start: For sequences containing this compound, proactively use a high-efficiency coupling method. 2. Monitor each coupling step: Perform a Kaiser test after the coupling of this compound to ensure the reaction has gone to completion before proceeding.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The bromine atom at the ortho (2-) position of the phenyl ring creates significant steric hindrance. This bulkiness can physically block the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling with standard methods.

Q2: My standard DIC/HOBt coupling protocol is failing for this compound. What is the best alternative?

A2: For sterically hindered amino acids like this compound, more potent coupling reagents are recommended. Excellent alternatives include uronium/aminium salt-based reagents like HATU and COMU , or a carbodiimide-based method with a high-efficiency additive like DIC/OxymaPure . These reagents form highly reactive esters that can overcome the steric barrier more effectively than HOBt-based methods.

Q3: What are the advantages of using microwave-assisted peptide synthesis for this compound?

A3: Microwave energy offers rapid and uniform heating of the reaction mixture, which significantly accelerates the kinetics of both coupling and deprotection steps.[1][2] This is particularly beneficial for difficult couplings involving sterically hindered residues like this compound, as it can lead to:

  • Reduced reaction times: Coupling times can often be shortened to a few minutes.[2]

  • Improved coupling efficiency: The increased energy can help overcome the activation barrier caused by steric hindrance.[1]

  • Higher purity of the final peptide: More complete reactions lead to fewer deletion sequences.

Q4: Can I simply "double couple" this compound with my standard reagents?

A4: Double coupling, which involves repeating the coupling step with fresh reagents, is a viable strategy to improve the yield of a difficult coupling. While it can be effective, it also increases synthesis time and reagent consumption. For very difficult couplings, switching to a more powerful coupling reagent or employing microwave synthesis may be a more efficient and effective solution.

Q5: Are there any specific considerations for the base to be used with reagents like HATU or COMU?

A5: Yes, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is typically used with uronium/aminium salt reagents. The choice and amount of base can influence the reaction rate and the potential for side reactions like racemization. It is crucial to follow the recommended stoichiometry in the experimental protocols.

Data Presentation: Representative Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent/MethodReagent TypeTypical Coupling Time (min)Representative Purity/Yield (%)*Key AdvantagesPotential Disadvantages
DIC/HOBt Carbodiimide60-1208-10%Cost-effective, low risk of guanidinylation.Slower reaction rates, often inefficient for hindered residues.
HBTU Aminium/Uronium Salt30-6040-50%Fast and efficient for standard couplings.Less effective for highly hindered residues, potential for guanidinylation if used in excess.
DIC/OxymaPure Carbodiimide with additive60-120>95%High efficiency, low racemization, safer than HOBt.Slower than aminium/uronium salts.
HATU Aminium/Uronium Salt20-45>98%Highly reactive, excellent for hindered couplings, low racemization.Higher cost, potential for guanidinylation.
COMU Aminium/Uronium Salt20-45>98%Very high reactivity, safer byproducts than benzotriazole-based reagents.Higher cost, limited stability in DMF.
Microwave-assisted DIC/OxymaPure Carbodiimide with additive5-10>95%Extremely fast, high efficiency, overcomes aggregation.Requires specialized equipment.

*Note: The purity/yield percentages are illustrative and based on studies of other sterically hindered amino acids. Actual results with this compound may vary and should be determined empirically.

Experimental Protocols

Below are detailed methodologies for alternative coupling of this compound.

Protocol 1: Coupling using HATU

This protocol is suitable for manual or automated solid-phase peptide synthesis.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 45-60 minutes.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling.

    • After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

Protocol 2: Coupling using COMU

This protocol is highly effective for sterically hindered amino acids.

  • Resin Preparation: Follow step 1 as in the HATU protocol.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Immediately add the solution to the deprotected peptide-resin.

  • Coupling Reaction:

    • Agitate the reaction mixture at room temperature for 45-60 minutes.

  • Monitoring and Washing: Follow step 4 as in the HATU protocol.

Protocol 3: Coupling using DIC/OxymaPure

This protocol is a robust and safer alternative to HOBt-based methods.

  • Resin Preparation: Follow step 1 as in the HATU protocol.

  • Coupling Reaction:

    • To the deprotected peptide-resin, add this compound (5 equivalents) and OxymaPure (5 equivalents).

    • Add sufficient DMF to swell the resin and dissolve the reagents.

    • Add Diisopropylcarbodiimide (DIC) (5 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow step 4 as in the HATU protocol.

Protocol 4: Microwave-Assisted Coupling using DIC/OxymaPure

This protocol is designed for use with an automated microwave peptide synthesizer for maximal efficiency.

  • Resin Preparation:

    • Swell the resin in DMF.

    • Perform Fmoc deprotection using 20% piperidine in DMF with microwave irradiation (e.g., 90°C for 2.5 minutes).

    • Wash the resin thoroughly with DMF.

  • Coupling Reaction:

    • Prepare a coupling solution containing this compound (5 equivalents), DIC (5 equivalents), and OxymaPure (5 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Apply microwave irradiation (e.g., 86-90°C for 5-10 minutes).

  • Monitoring and Washing:

    • Perform a Kaiser test. If positive, repeat the microwave-assisted coupling step.

    • After a negative Kaiser test, wash the resin thoroughly with DMF.

Visualizations

The following diagrams illustrate the workflows for standard and alternative coupling strategies.

G cluster_0 Standard SPPS Cycle start Start with N-terminally protected peptide-resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-AA-OH + DIC/HOBt wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to next cycle kaiser_test->next_cycle Negative

Caption: Standard solid-phase peptide synthesis (SPPS) workflow.

G cluster_1 Troubleshooting Workflow for this compound Coupling start Positive Kaiser Test after standard coupling double_couple Option 1: Double Coupling start->double_couple potent_reagent Option 2: Use Potent Reagent (HATU, COMU, etc.) start->potent_reagent microwave Option 3: Microwave-Assisted Coupling start->microwave repeat_coupling Repeat Coupling Step double_couple->repeat_coupling new_protocol Implement New Protocol potent_reagent->new_protocol mw_protocol Implement Microwave Protocol microwave->mw_protocol kaiser_test Kaiser Test repeat_coupling->kaiser_test new_protocol->kaiser_test mw_protocol->kaiser_test kaiser_test->start Positive success Coupling Successful kaiser_test->success Negative

Caption: Troubleshooting logic for incomplete this compound coupling.

G cluster_2 Experimental Workflow: Microwave-Assisted Coupling resin_prep Resin Swelling & Fmoc Deprotection (Microwave-assisted) reagent_prep Prepare Coupling Solution: This compound + DIC/OxymaPure resin_prep->reagent_prep coupling Add Solution & Apply Microwave (e.g., 90°C, 5 min) reagent_prep->coupling wash DMF Wash coupling->wash kaiser_test Kaiser Test wash->kaiser_test next_step Proceed to next deprotection/coupling kaiser_test->next_step Negative recouple Repeat Microwave Coupling kaiser_test->recouple Positive recouple->coupling

Caption: Workflow for microwave-assisted coupling of this compound.

References

Navigating Mass Spectrometry of Peptides with 2-Bromophenylalanine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids like 2-bromophenylalanine (2-Br-Phe) into peptides is a powerful strategy in drug discovery and chemical biology. However, the unique chemical properties of such modifications can present challenges during mass spectrometric analysis. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the mass spectrometry fragmentation of peptides containing 2-Br-Phe.

Troubleshooting Guide

This guide addresses common problems researchers may face when analyzing 2-Br-Phe-containing peptides by mass spectrometry.

Problem Potential Cause(s) Recommended Solution(s)
Poor Fragmentation Efficiency / Low Sequence Coverage The presence of the bulky, electron-withdrawing bromo-phenyl group can alter peptide fragmentation energetics, sometimes favoring neutral losses over backbone cleavages.- Optimize Collision Energy: Perform a collision energy ramp or test a range of normalized collision energies (NCE) to find the optimal setting for your specific peptide. Start with the standard NCE for unmodified peptides and adjust upwards or downwards in increments. - Try Alternative Fragmentation Methods: If using Collision-Induced Dissociation (CID), consider Higher-Energy Collisional Dissociation (HCD) which often yields more backbone fragments. Electron Transfer Dissociation (ETD) can also be beneficial as it is less dependent on the peptide's primary sequence and modifications.[1]
Dominant Neutral Loss Peaks Obscuring Sequence Ions A characteristic fragmentation pathway for halogenated compounds is the loss of the halogen atom (Br) or hydrogen halide (HBr). This can be a low-energy pathway that dominates the MS/MS spectrum.[2]- Lower Collision Energy: Reducing the collision energy may decrease the relative intensity of the neutral loss peak and allow for the observation of more backbone fragment ions. - Utilize High-Resolution Mass Spectrometry: An Orbitrap or TOF analyzer can help resolve isotopic patterns and differentiate between neutral loss fragments and backbone ions, especially if their m/z values are close.
Ambiguous Fragment Ion Assignment The isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio) results in doublet peaks for bromine-containing fragments. This can complicate spectral interpretation.[3]- Isotope Pattern Analysis: Look for characteristic isotopic doublets separated by ~2 Da for singly charged fragment ions containing the 2-Br-Phe residue. The presence of this pattern confirms the fragment contains the modification. - Software Tools: Utilize mass spectrometry software that can be configured to recognize and annotate fragments with the specific mass and isotopic pattern of 2-Br-Phe.
Low Ionization Efficiency The physicochemical properties of the 2-Br-Phe-containing peptide may differ from standard peptides, affecting its ionization efficiency in ESI or MALDI.- Optimize Source Conditions: Adjust spray voltage, capillary temperature, and gas flows in an ESI source. For MALDI, experiment with different matrices and laser power. - Solvent Optimization: Ensure the peptide is fully soluble in the LC mobile phase or MALDI spotting solution. The addition of a small percentage of organic solvent or formic acid may improve solubility and ionization.[4]
Peptide Synthesis or Purity Issues Incomplete coupling of the 2-Br-Phe amino acid during solid-phase peptide synthesis (SPPS) or the presence of deletion sequences can lead to complex and uninterpretable mass spectra.- Confirm Peptide Purity: Before MS/MS analysis, verify the purity and correct mass of the synthesized peptide using LC-MS.[5][6] - Optimize Synthesis Protocol: If purity is an issue, consider double coupling for the 2-Br-Phe residue during SPPS to ensure complete incorporation.

Frequently Asked Questions (FAQs)

Q1: What are the expected characteristic neutral losses for a peptide containing 2-Br-Phe?

A1: The primary expected neutral losses from the 2-Br-Phe side chain during CID or HCD are the loss of a bromine radical (•Br, ~79/81 Da) and the loss of hydrogen bromide (HBr, ~80/82 Da). The relative intensity of these losses can be dependent on the collision energy and the local peptide sequence. The presence of the bromine isotopes (79Br and 81Br) will result in a characteristic 1:1 isotopic pattern for these neutral loss peaks.[2][3]

Q2: How does the fragmentation of a 2-Br-Phe peptide in CID/HCD differ from ETD?

A2:

  • CID/HCD: These methods rely on vibrational excitation through collisions with an inert gas. For 2-Br-Phe peptides, this can lead to cleavage of the relatively labile C-Br bond, resulting in the neutral losses described above, in competition with backbone amide bond cleavages (producing b- and y-ions).[7]

  • ETD: This is a non-ergodic fragmentation method that involves transferring an electron to the peptide ion. It tends to cleave the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions, while often preserving labile modifications. Therefore, ETD may be advantageous for sequencing 2-Br-Phe peptides as it is less likely to induce the loss of bromine and may provide more complete backbone fragmentation.

Q3: My MS/MS spectrum is dominated by a peak corresponding to the neutral loss of HBr. How can I get more sequence information?

A3: If the neutral loss of HBr is the dominant fragmentation pathway, consider the following:

  • Lower the collision energy: This may reduce the efficiency of the HBr loss and promote more backbone fragmentation.

  • Use ETD: As mentioned, ETD is less likely to cleave the C-Br bond and should provide better sequence coverage.

  • Isolate and fragment the neutral loss product: If your instrument allows for MS3 experiments, you can isolate the ion that has lost HBr and fragment it further. This can sometimes yield informative sequence ions.

Q4: How do I account for the 2-Br-Phe modification in my database search?

A4: You will need to define a custom modification in your search software. The modification should be defined by its monoisotopic mass addition to phenylalanine. The mass of the modification will be the mass of a bromine atom minus the mass of a hydrogen atom. Remember to account for the specific isotopes of bromine (79Br and 81Br) if your software allows for it, although most search algorithms work with monoisotopic masses.

Q5: What is the best way to synthesize and purify a peptide containing 2-Br-Phe for mass spectrometry analysis?

A5: Standard solid-phase peptide synthesis (SPPS) protocols can generally be used for incorporating 2-Br-Phe.[8] However, due to the bulkiness of the bromo-phenyl group, you may need to use extended coupling times or double coupling to ensure efficient incorporation. After synthesis and cleavage from the resin, the peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and correct mass of the final product should be confirmed by LC-MS before proceeding with tandem mass spectrometry experiments.[5][6]

Experimental Protocols

General Protocol for LC-MS/MS Analysis of a 2-Br-Phe Containing Peptide
  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent, typically 0.1% formic acid in water, to a concentration of approximately 1 pmol/µL.[4]

    • If the peptide has poor solubility, a small amount of organic solvent (e.g., acetonitrile) can be added.

  • Liquid Chromatography:

    • Use a C18 reverse-phase column suitable for peptide separations.

    • Employ a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • A typical gradient might be 5-40% B over 30 minutes, but this should be optimized for your specific peptide.

  • Mass Spectrometry (Data-Dependent Acquisition):

    • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-1800 m/z) in the Orbitrap or a similar high-resolution analyzer.

    • MS2 Scans (Fragmentation):

      • Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

      • For CID/HCD: Use a normalized collision energy (NCE) of 25-35%, but it is highly recommended to perform a collision energy optimization experiment for your specific peptide.

      • For ETD: Use calibrated ETD reaction times.

      • Acquire fragment ion spectra in the ion trap or a high-resolution analyzer.

    • Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the most abundant ions.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a 2-Br-Phe Containing Peptide

This protocol outlines the general steps for manual or automated SPPS using Fmoc chemistry.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (including Fmoc-2-Br-Phe-OH) using a coupling reagent such as HBTU/DIPEA in DMF.

    • Add the activated amino acid to the resin and allow it to react. For 2-Br-Phe, consider a double coupling step: after the initial coupling reaction, drain the resin and repeat the coupling with a fresh solution of activated Fmoc-2-Br-Phe-OH.

  • Washing: Thoroughly wash the resin with DMF after deprotection and coupling steps to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification and Analysis: Precipitate the peptide in cold ether, and then purify it using RP-HPLC. Confirm the identity and purity of the peptide by LC-MS.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis (with 2-Br-Phe) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC LC-MS Quality Control Purification->QC LC_Separation LC Separation QC->LC_Separation Purified Peptide MS1 MS1 Scan (Precursor Ion Selection) LC_Separation->MS1 MS2 MS2 Fragmentation (CID/HCD/ETD) MS1->MS2 Data_Analysis Data Analysis (Sequence Identification) MS2->Data_Analysis

Caption: Workflow for synthesis and analysis of 2-Br-Phe peptides.

Fragmentation_Pathways cluster_CID_HCD CID / HCD cluster_ETD ETD Precursor [Peptide+H]+ with 2-Br-Phe Backbone_Fragments b- and y-ions (Sequence Information) Precursor->Backbone_Fragments Collision Neutral_Loss Neutral Loss (-Br, -HBr) Precursor->Neutral_Loss Collision ETD_Fragments c- and z-ions (Sequence Information, Modification preserved) Precursor->ETD_Fragments Electron Transfer

Caption: Fragmentation of 2-Br-Phe peptides by different methods.

References

minimizing racemization of Fmoc-Phe(2-Br)-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of Fmoc-Phe(2-Br)-OH during the activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization?

A1: this compound is prone to racemization due to the steric hindrance and electron-withdrawing nature of the bromine atom on the phenyl ring. These factors can increase the acidity of the alpha-proton of the amino acid, making it more susceptible to abstraction by a base during the activation and coupling steps. This leads to the formation of a planar oxazolone intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity.[1][2][3]

Q2: What is the primary mechanism of racemization during the activation of Fmoc-amino acids?

A2: The most common mechanism for racemization during the activation of N-protected amino acids is through the formation of an oxazolone (or azlactone) intermediate.[1][2] The activated carboxyl group of the amino acid cyclizes, and the resulting planar oxazolone can easily lose its stereochemical configuration at the alpha-carbon.

Q3: Which step in the coupling process is most critical for racemization?

A3: The activation/coupling step itself is the most critical phase where racemization occurs.[4][5] The choice of coupling reagents, additives, and the base used during this step significantly influences the extent of epimerization.

Q4: How can I detect and quantify racemization of this compound?

A4: Racemization can be quantified by hydrolyzing the synthesized peptide and analyzing the resulting amino acids using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1] This allows for the separation and quantification of the D- and L-isomers of 2-bromophenylalanine.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
High levels of D-isomer detected in the final peptide. - Use of a strong, non-hindered base (e.g., DIPEA).- High reaction temperatures.- Prolonged activation times.- Inappropriate coupling reagent.- Base Selection: Use a sterically hindered or weaker base such as N,N-diisopropylethylamine (DIPEA) in minimal necessary amounts, or preferably, a weaker base like N-methylmorpholine (NMM) or a highly hindered base like 2,4,6-collidine.[4][6]- Temperature Control: Perform the coupling reaction at a lower temperature, for instance, at 0°C.[1]- Activation Time: Keep the pre-activation time to a minimum (e.g., 1-5 minutes) before adding the activated amino acid to the resin.[1][7]- Coupling Reagent and Additive: Use a coupling reagent known for low racemization, such as those based on carbodiimides (e.g., DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[2][8][9]
Incomplete coupling of this compound. - Steric hindrance of the amino acid.- Aggregation of the growing peptide chain.- Double Coupling: Repeat the coupling step with fresh reagents to ensure the reaction goes to completion.[7]- Use of Potent Coupling Reagents: For sterically hindered amino acids, consider using more potent activating agents like HATU or HCTU, but be mindful of the potential for increased racemization and optimize other conditions accordingly.[6]- Solvent Choice: Use solvents that promote resin swelling and disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). In cases of severe aggregation, adding chaotropic salts or using microwave irradiation might be beneficial.[2]

Data on Racemization with Various Coupling Agents

Coupling Reagent/AdditiveFmoc-Ser(tBu)-OH (% D-isomer)Fmoc-Cys(Trt)-OH (% D-isomer)Fmoc-His(Trt)-OH (% D-isomer)
DIC/OxymaNegligibleNegligible1.8
HATU/NMMHighSignificantHigh

Data adapted from studies on racemization-prone amino acids.[9] The trend suggests that carbodiimide-based methods with additives like Oxyma Pure are generally superior in minimizing racemization.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound

This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis.

1. Deprotection:

  • Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF for the appropriate duration.

  • Thoroughly wash the resin with DMF to remove all traces of piperidine.

2. Amino Acid Activation and Coupling:

  • In a separate reaction vessel, dissolve 3-5 equivalents of this compound in DMF.

  • Add 3-5 equivalents of Oxyma Pure.

  • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

  • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Add the activation mixture to the washed resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for extended periods at 0°C for maximum suppression of racemization.

3. Washing:

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

4. Monitoring:

  • Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.[1]

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines a general method for determining the extent of racemization in the synthesized peptide.

1. Peptide Hydrolysis:

  • Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed and evacuated tube. To account for racemization that may occur during hydrolysis, a parallel hydrolysis using deuterated acid can be performed.[1]

2. Sample Preparation:

  • Dry the hydrolysate to completely remove the acid.

  • Re-dissolve the resulting amino acid mixture in a suitable buffer for HPLC analysis.

3. Chiral HPLC Analysis:

  • Inject the prepared sample onto a chiral HPLC column.

  • Use an appropriate mobile phase to separate the D- and L-isomers of 2-bromophenylalanine.

  • Quantify the area under the peaks for both isomers to determine the percentage of the D-isomer, which corresponds to the level of racemization.

Visualizations

RacemizationMechanism cluster_0 Activation and Racemization Pathway Fmoc-AA-OH This compound Activated_Ester Activated Ester/ Acyl-Uronium Fmoc-AA-OH->Activated_Ester Coupling Reagent + Base Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization D_Peptide D-Peptide (Racemized) Oxazolone->D_Peptide Nucleophilic Attack (top face) L_Peptide L-Peptide (Correct) Oxazolone->L_Peptide Nucleophilic Attack (bottom face)

Caption: Mechanism of racemization via oxazolone formation.

ExperimentalWorkflow cluster_1 Recommended Workflow for Minimizing Racemization Start Start: Resin-bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Thorough Washing (DMF) Deprotection->Washing1 Activation Pre-activation (1-5 min, 0°C) This compound + DIC + Oxyma Pure Washing1->Activation Coupling Coupling to Resin (1-2h at RT or longer at 0°C) Activation->Coupling Washing2 Thorough Washing (DMF) Coupling->Washing2 Monitoring Kaiser Test Washing2->Monitoring End Continue Synthesis Monitoring->End

Caption: Recommended experimental workflow.

References

Validation & Comparative

A Comparative Guide to Fmoc-Phe(2-Br)-OH and Fmoc-Phe(4-Br)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Halogenated phenylalanine derivatives, in particular, have garnered significant interest due to their ability to introduce unique steric and electronic properties, as well as serve as synthetic handles for further modifications. This guide provides a comprehensive comparison of two commonly used brominated phenylalanine derivatives, Fmoc-Phe(2-Br)-OH and Fmoc-Phe(4-Br)-OH, in the context of solid-phase peptide synthesis (SPPS).

While direct, head-to-head quantitative experimental data comparing the performance of these two isomers is limited in publicly available literature, this guide leverages fundamental principles of peptide chemistry and existing data on related analogues to provide a robust comparison of their expected performance characteristics.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these amino acid derivatives is crucial for predicting their behavior during peptide synthesis and their influence on the final peptide.

PropertyThis compoundFmoc-Phe(4-Br)-OHReference
Molecular Formula C₂₄H₂₀BrNO₄C₂₄H₂₀BrNO₄
Molecular Weight 466.32 g/mol 466.32 g/mol
Appearance White to off-white powderWhite to off-white powderGeneral Knowledge
Position of Bromine Ortho (2-position)Para (4-position)[1]

Performance in Peptide Synthesis: A Comparative Analysis

The position of the bromine atom on the phenylalanine ring is the primary determinant of the differential performance between this compound and Fmoc-Phe(4-Br)-OH in SPPS. These differences are mainly attributed to steric hindrance and electronic effects.

ParameterThis compound (Ortho-substituted)Fmoc-Phe(4-Br)-OH (Para-substituted)Theoretical Rationale
Coupling Efficiency Potentially lowerGenerally higherThe ortho-bromine atom in this compound can cause significant steric hindrance, potentially slowing down the coupling reaction and requiring longer reaction times or more potent coupling reagents to achieve complete acylation of the N-terminal amine of the growing peptide chain.[2] The para-position of the bromine in Fmoc-Phe(4-Br)-OH results in minimal steric clash at the reaction center.
Deprotection Kinetics StandardStandardThe Fmoc deprotection is a base-catalyzed β-elimination reaction primarily influenced by the accessibility of the proton on the fluorenyl group.[3] The position of the bromine on the distant phenyl ring is not expected to significantly impact the rate of Fmoc removal. Standard deprotection conditions (e.g., 20% piperidine in DMF) should be effective for both derivatives.[4][5]
Potential Side Reactions Low risk of specific side reactionsLow risk of specific side reactionsWhile halogenated aromatic compounds can sometimes participate in side reactions, under standard Fmoc-SPPS conditions, both derivatives are generally stable. The primary concern remains incomplete coupling for the ortho-isomer.[6][7]

Impact on Peptide Structure and Function

The introduction of a bromine atom, and its specific location, can have a profound impact on the final peptide's conformation, stability, and biological interactions.

AspectThis compoundFmoc-Phe(4-Br)-OHImplications and Supporting Evidence
Conformational Effects Can induce significant conformational constraints due to steric bulk near the peptide backbone. This may favor specific secondary structures.The para-substituent has a more subtle effect on local backbone conformation but can influence overall peptide folding through electronic effects and altered hydrophobic interactions.[8][9]The position of substituents on the phenylalanine ring can alter the electronic properties of the aromatic ring, influencing interactions such as CH-π stacking and impacting the overall conformational equilibrium of the peptide.[8][9] Halogenation, in general, has been shown to modulate the self-assembly and hierarchical structure of peptides.[10][11]
Peptide-Receptor Interactions The ortho-bromine can act as a steric probe, potentially enhancing or disrupting binding depending on the topology of the receptor's binding pocket.The para-bromine can participate in halogen bonding and alter the electronic nature of the phenyl ring, which can modulate cation-π and other aromatic interactions crucial for binding.[12]The electronic effects of substituents on the phenyl ring can influence how a peptide interacts with its biological target.[1]
Signaling Pathways The specific impact on signaling pathways is peptide-dependent and would be a consequence of altered receptor binding or peptide stability.The specific impact on signaling pathways is peptide-dependent and would be a consequence of altered receptor binding or peptide stability.The biological activity of a peptide is a direct result of its structure and interactions. By modifying these with halogenated amino acids, the downstream signaling can be altered.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound or Fmoc-Phe(4-Br)-OH into a peptide sequence using manual Fmoc-SPPS.

Fmoc Deprotection
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Removal: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain the solution.

  • Second Deprotection: Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (blue color) will confirm the presence of a free primary amine.

Amino Acid Coupling
  • Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.85 equivalents), and a base (e.g., DIEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature. For Fmoc-Phe(4-Br)-OH, a standard coupling time of 1-2 hours is typically sufficient. For the sterically hindered this compound, a longer coupling time (e.g., 4 hours or overnight) or a double coupling may be necessary.

  • Washing: After the coupling reaction, drain the solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test. A negative result (yellow color) indicates complete coupling. If the test is positive, a second coupling step may be required.

Cleavage and Deprotection
  • Final Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group as described in section 4.1.

  • Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_FmocPhe2BrOH This compound cluster_FmocPhe4BrOH Fmoc-Phe(4-Br)-OH a Fmoc-NH-CH(CH₂-Ar)-COOH Ar = 2-Bromophenyl b Fmoc-NH-CH(CH₂-Ar)-COOH Ar = 4-Bromophenyl

Caption: Chemical structures of this compound and Fmoc-Phe(4-Br)-OH.

SPPS_Workflow Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection1 Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Steric_Hindrance cluster_ortho This compound (Ortho) cluster_para Fmoc-Phe(4-Br)-OH (Para) Peptide-NH₂ Peptide-NH₂ Phe_ortho Peptide-NH₂->Phe_ortho Coupling Br Br Coupling Coupling hindered Peptide-NH₂_para Peptide-NH₂_para Phe_para Peptide-NH₂_para->Phe_para Coupling Br_para Br_para Coupling_para Coupling unhindered

Caption: Steric hindrance in ortho- vs. para-substituted phenylalanine.

Conclusion

Both this compound and Fmoc-Phe(4-Br)-OH are valuable building blocks for introducing bromophenylalanine into peptides. The choice between the two will largely depend on the specific research goals.

  • Fmoc-Phe(4-Br)-OH is the more conservative choice for routine peptide synthesis due to its expected higher coupling efficiency and minimal steric hindrance. It is ideal for studies focusing on the electronic effects of the bromine substituent on peptide conformation and receptor interactions.

  • This compound presents a greater synthetic challenge due to potential steric hindrance during coupling. However, this steric bulk can be strategically employed to enforce specific peptide conformations or to probe steric constraints within a receptor binding pocket. Its use may require optimization of coupling conditions, such as extended reaction times, double coupling, or the use of more potent activating reagents.

For researchers embarking on projects utilizing these derivatives, it is recommended to perform small-scale test couplings to optimize the incorporation of this compound. For both amino acids, careful characterization of the final peptide by mass spectrometry and HPLC is essential to ensure the desired product has been obtained with high purity.

References

Unveiling the Structural Impact of 2-Bromophenylalanine on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide and protein engineering, offering a powerful tool to modulate structure, stability, and biological activity. Among these, 2-bromophenylalanine (2-Br-Phe), a halogenated analog of phenylalanine, presents unique steric and electronic properties that can significantly influence peptide conformation. This guide provides a comprehensive comparison of the effects of 2-bromophenylalanine on peptide structure, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their molecular design endeavors.

The introduction of a bromine atom at the ortho position of the phenylalanine side chain induces notable conformational constraints and electronic perturbations. Understanding these effects is crucial for the rational design of peptidomimetics with enhanced therapeutic properties. This guide will delve into the structural consequences of incorporating 2-Br-Phe into peptide backbones, drawing comparisons with native phenylalanine and other modified analogs.

Comparative Analysis of Conformational Effects

The substitution of phenylalanine with 2-bromophenylalanine can induce significant alterations in local and global peptide conformation. These changes are primarily driven by the steric bulk and the electron-withdrawing nature of the bromine atom.

Key Conformational Parameters
ParameterPhenylalanine (Phe)2-Bromophenylalanine (2-Br-Phe)Other Halogenated Phe (e.g., 4-Br-Phe, 4-F-Phe)
Side Chain Conformation (χ1 angle) Typically adopts staggered rotamers (-60°, 180°, 60°)Rotation is sterically hindered, favoring specific rotameric states to minimize clashes with the peptide backbone. Can lead to multiple, distinct side-chain conformations.The position of the halogen influences the rotational barrier. Para-substitution generally has a less pronounced steric effect on χ1 compared to ortho-substitution.
Backbone Dihedral Angles (φ, ψ) Occupies standard regions of the Ramachandran plot (α-helix, β-sheet)Can induce shifts in backbone dihedral angles to accommodate the bulky side chain, potentially favoring turn or non-canonical structures.Can also influence backbone conformation, with effects dependent on the position and nature of the halogen. For instance, 4-halophenylalanines have been shown to modulate the equilibrium between different folded forms in cyclic peptides.[1]
Secondary Structure Propensity Can participate in the formation of α-helices and β-sheets.The steric hindrance may disrupt the formation of canonical secondary structures or, conversely, stabilize specific turn conformations.Halogenation, in general, can impact the propensity for amyloid fibril formation, with the specific effect being position-dependent.[2]
Inter-residue Interactions Aromatic ring participates in π-π stacking and cation-π interactions.The bromine atom can alter the electronic nature of the aromatic ring, influencing its participation in non-covalent interactions. It can also participate in halogen bonding.The electronic effects of other halogens (e.g., fluorine's high electronegativity) can significantly tune the strength of aromatic interactions.[3][4]

Experimental Data and Characterization

The conformational effects of 2-bromophenylalanine are elucidated through various biophysical techniques. Here, we summarize key experimental observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides. Key parameters include:

  • Chemical Shift Perturbations: The introduction of 2-Br-Phe causes characteristic shifts in the NMR spectra, particularly for the protons and carbons of the modified residue and its neighbors. The aromatic protons of 2-Br-Phe itself will exhibit a distinct splitting pattern and chemical shifts compared to phenylalanine.

  • Nuclear Overhauser Effect (NOE): NOE data provides through-space distance constraints between protons. In peptides containing 2-Br-Phe, specific NOE patterns can reveal altered folding or the stabilization of unique turn structures.

  • J-Coupling Constants: The 3JHNα coupling constant is related to the backbone dihedral angle φ via the Karplus equation. Alterations in this coupling constant upon substitution with 2-Br-Phe can indicate changes in backbone conformation.

X-ray Crystallography

X-ray crystallography provides high-resolution, solid-state structural information. Crystal structures of peptides containing 2-bromophenylalanine can reveal precise details about:

  • Backbone and Side-Chain Dihedral Angles: Accurate measurement of φ, ψ, and χ angles allows for a direct comparison with the conformational preferences of phenylalanine-containing peptides.

  • Intra- and Intermolecular Interactions: The crystal packing can highlight how the bromo-substituted aromatic ring engages in interactions such as halogen bonding and altered π-π stacking.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure content of peptides in solution. The incorporation of 2-Br-Phe can lead to changes in the CD spectrum, indicating a shift in the equilibrium between α-helical, β-sheet, and random coil conformations. Deconvolution of the CD spectra can provide a quantitative estimation of these secondary structure elements.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate characterization of peptides containing 2-bromophenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To determine the solution-state conformation of a 2-bromophenylalanine-containing peptide.

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, or a mixture with H2O). The final concentration should be in the range of 1-5 mM. Adjust the pH to the desired value.

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify the resonances of the aromatic and amide protons.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of all amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons within 5 Å.

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): For 13C-labeled samples, this experiment correlates protons with their directly attached carbons, aiding in resonance assignment.

  • Data Analysis:

    • Assign all proton and carbon resonances using the TOCSY and HSQC spectra.

    • Integrate the cross-peaks in the NOESY spectrum to derive distance restraints.

    • Measure 3JHNα coupling constants from a high-resolution 1D 1H or 2D experiment to derive dihedral angle restraints.

    • Use the experimental restraints in molecular dynamics simulations or structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

X-ray Crystallography Protocol

Objective: To determine the solid-state structure of a 2-bromophenylalanine-containing peptide at atomic resolution.

  • Crystallization Screening: Screen for crystallization conditions using commercially available kits or by systematically varying parameters such as precipitant (e.g., PEG, salts), pH, temperature, and peptide concentration. Vapor diffusion (hanging or sitting drop) is a commonly used method.[5][6]

  • Crystal Optimization: Optimize promising initial hits by fine-tuning the concentrations of the precipitant and other components of the crystallization cocktail.

  • Data Collection: Mount a single crystal of suitable size and quality on a goniometer and cool it in a cryostream (typically 100 K). Collect X-ray diffraction data using a synchrotron or a home-source diffractometer.[5]

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using the anomalous signal from the bromine atom).

    • Build an initial model of the peptide into the electron density map.

    • Refine the model against the diffraction data to improve its agreement with the experimental observations.

    • Validate the final structure using established crystallographic criteria.

Circular Dichroism (CD) Spectroscopy Protocol

Objective: To assess the secondary structure content of a 2-bromophenylalanine-containing peptide.

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region. The final peptide concentration for measurement should be in the range of 0.1-0.2 mg/mL.[7]

  • Instrument Setup: Use a CD spectrometer with a quartz cuvette of 1 mm path length. Set the wavelength range typically from 190 nm to 260 nm.[7]

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). A blank spectrum of the buffer should also be recorded and subtracted from the sample spectrum.[7]

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

    • Deconvolute the CD spectrum using algorithms such as K2D2 or DichroWeb to estimate the percentage of α-helix, β-sheet, and random coil conformations.[8]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for determining peptide structure using NMR and X-ray crystallography.

NMR_Workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification NMR_Sample NMR Sample Preparation (Deuterated Solvent, pH Adjustment) Peptide_Synthesis->NMR_Sample OneD_NMR 1D 1H NMR NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (TOCSY, NOESY) OneD_NMR->TwoD_NMR Resonance_Assignment Resonance Assignment TwoD_NMR->Resonance_Assignment Restraint_Generation Generate Restraints (Distances, Dihedral Angles) Resonance_Assignment->Restraint_Generation Structure_Calculation 3D Structure Calculation (Molecular Dynamics) Restraint_Generation->Structure_Calculation Structure_Ensemble Ensemble of Structures Structure_Calculation->Structure_Ensemble

Caption: Workflow for determining peptide structure by NMR spectroscopy.

XRay_Workflow cluster_crystal Crystallization cluster_xray_data X-ray Diffraction cluster_structure Structure Determination Peptide_Purification Peptide Synthesis & Purification Crystallization_Screening Crystallization Screening Peptide_Purification->Crystallization_Screening Crystal_Optimization Crystal Optimization Crystallization_Screening->Crystal_Optimization Data_Collection X-ray Data Collection Crystal_Optimization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Model Building Phase_Determination->Model_Building Refinement_Validation Refinement & Validation Model_Building->Refinement_Validation Final_Structure Final 3D Structure Refinement_Validation->Final_Structure

Caption: Workflow for determining peptide structure by X-ray crystallography.

Conclusion

The incorporation of 2-bromophenylalanine into peptides serves as a valuable strategy for influencing their three-dimensional structure. The steric bulk and electronic properties of the bromine atom can restrict side-chain and backbone flexibility, leading to the adoption of specific conformations that may differ significantly from those of the parent peptide. By employing a combination of NMR spectroscopy, X-ray crystallography, and CD spectroscopy, researchers can gain detailed insights into these structural perturbations. The comparative data and experimental protocols presented in this guide offer a framework for the rational design and characterization of novel peptidomimetics with tailored conformational properties and potentially enhanced biological functions.

References

A Comparative Guide to HPLC-MS Methods for Characterizing Peptides with 2-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the characterization of synthetic peptides incorporating the unnatural amino acid 2-bromophenylalanine (2-Br-Phe). The inclusion of 2-Br-Phe can significantly alter the physicochemical properties of a peptide, influencing its chromatographic behavior and mass spectrometric fragmentation. Understanding these changes is crucial for accurate identification, purity assessment, and structural elucidation. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid researchers in selecting and optimizing analytical methods for these unique peptides.

Introduction to HPLC-MS for Peptide Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for peptide separation and purification.[1][2] Its high efficiency and compatibility with mass spectrometry make it an indispensable tool in proteomics and pharmaceutical development.[1][2] The separation in RP-HPLC is primarily based on the hydrophobic interactions between the peptide and the stationary phase, typically a C18-functionalized silica.[1] Peptides are eluted using a gradient of increasing organic solvent, with more hydrophobic peptides exhibiting longer retention times.

Mass spectrometry (MS) provides highly sensitive and specific detection of peptides, enabling the determination of their molecular weight and sequence information.[3] When coupled with HPLC, MS allows for the characterization of individual peptides within a complex mixture. Tandem mass spectrometry (MS/MS), often employing collision-induced dissociation (CID), fragments peptide ions to generate characteristic product ions (primarily b- and y-ions) that reveal the amino acid sequence.[3]

The incorporation of an unnatural amino acid like 2-Br-Phe introduces unique analytical challenges and opportunities. The bromine atom increases the hydrophobicity of the phenylalanine side chain and introduces a characteristic isotopic signature that can be leveraged for identification.

Comparative Analysis of HPLC-MS Methods

This section compares the expected HPLC retention behavior and MS fragmentation patterns of a model peptide containing a standard phenylalanine (Phe) residue versus one containing a 2-bromophenylalanine (2-Br-Phe) residue.

High-Performance Liquid Chromatography (HPLC)

The primary difference observed in the HPLC analysis of a 2-Br-Phe-containing peptide compared to its native counterpart is an increase in retention time on a reversed-phase column. This is attributed to the increased hydrophobicity of the 2-Br-Phe residue. The bromine atom on the phenyl ring enhances the nonpolar character of the side chain, leading to stronger interactions with the C18 stationary phase.

Table 1: Comparison of Expected HPLC Retention Times for Model Peptides

Peptide SequenceExpected Retention Time (t_R)Rationale
Ac-Tyr-Gly-Gly-Phe -Leu-NH₂t_RStandard hydrophobicity for a native aromatic residue.
Ac-Tyr-Gly-Gly-2-Br-Phe -Leu-NH₂t_R + ΔtIncreased retention due to the higher hydrophobicity of the brominated phenyl ring.

Note: The exact Δt will depend on the specific HPLC conditions (gradient, column chemistry, etc.).

Mass Spectrometry (MS and MS/MS)

The most significant and diagnostically useful feature in the mass spectrometric analysis of 2-Br-Phe peptides is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) of nearly equal intensity for any bromine-containing ion, providing a clear signature for the presence of the 2-Br-Phe residue.

In tandem mass spectrometry (MS/MS), the fragmentation of peptides containing 2-Br-Phe will generally follow the established patterns of peptide backbone cleavage, yielding b- and y-ions. However, the presence of the C-Br bond introduces the possibility of a characteristic neutral loss. The loss of a bromine radical (•Br, 79 or 81 Da) or hydrogen bromide (HBr, 80 or 82 Da) from fragment ions containing the 2-Br-Phe residue is an anticipated fragmentation pathway.

Table 2: Comparison of Expected Mass Spectrometric Data for Model Peptides

FeatureAc-Tyr-Gly-Gly-Phe -Leu-NH₂Ac-Tyr-Gly-Gly-2-Br-Phe -Leu-NH₂
Monoisotopic Mass [M+H]⁺[M+H]⁺ (M is increased by 78.9183 u)
Isotopic Pattern Standard peptide isotopic distribution.Characteristic 1:1 doublet for all Br-containing ions (M and M+2).
Key MS/MS Fragments b- and y-ions from backbone cleavage.b- and y-ions with the characteristic Br isotopic pattern.
Characteristic Neutral Loss None specific to Phe.Potential neutral loss of •Br (79/81 Da) or HBr (80/82 Da) from 2-Br-Phe containing fragments.

Experimental Protocols

The following are generalized protocols for the HPLC-MS analysis of peptides containing 2-Br-Phe. Optimization may be required based on the specific peptide sequence and instrumentation.

Protocol 1: Reversed-Phase HPLC
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point and may be optimized based on the peptide's hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

Protocol 2: Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan Mode: Full scan from m/z 300 to 2000 to detect the molecular ion and its isotopic pattern.

  • MS/MS Scan Mode: Data-dependent acquisition (DDA) or targeted fragmentation of the precursor ion of interest.

  • Collision Energy: Optimize collision energy (e.g., in a range of 20-40 eV for CID) to achieve sufficient fragmentation for sequence analysis and to observe any characteristic neutral losses.

Visualizing the Workflow and Fragmentation

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the expected fragmentation patterns.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Peptide 2-Br-Phe Peptide Dissolution Dissolve in Mobile Phase A Peptide->Dissolution HPLC_Column C18 Column Dissolution->HPLC_Column ESI ESI Source HPLC_Column->ESI MS1 MS Scan ESI->MS1 MS2 MS/MS Scan (CID) MS1->MS2 Retention_Time Retention Time MS2->Retention_Time Isotopic_Pattern Isotopic Pattern Fragmentation Fragmentation Pattern

Figure 1: HPLC-MS workflow for 2-Br-Phe peptide analysis.

Peptide_Fragmentation cluster_native Native Peptide (Phe) cluster_brominated Brominated Peptide (2-Br-Phe) Native_Peptide [Y-G-G-F-L]⁺ b4_native b₄: [Y-G-G-F]⁺ Native_Peptide->b4_native CID y1_native y₁: [L]⁺ Native_Peptide->y1_native CID Br_Peptide [Y-G-G-(2-Br-Phe)-L]⁺ (M, M+2 pattern) b4_br b₄: [Y-G-G-(2-Br-Phe)]⁺ (M, M+2 pattern) Br_Peptide->b4_br CID y1_br y₁: [L]⁺ Br_Peptide->y1_br CID b4_br_nl [b₄ - Br]⁺ b4_br->b4_br_nl Neutral Loss of •Br

Figure 2: Comparative fragmentation of native vs. 2-Br-Phe peptides.

Conclusion

The characterization of peptides containing 2-bromophenylalanine by HPLC-MS requires consideration of the unique properties conferred by the bromine atom. The increased hydrophobicity leads to a predictable increase in retention time on reversed-phase columns, which can be a useful parameter for identification. In the mass spectrometer, the distinct isotopic signature of bromine provides a powerful tool for confirming the presence of the 2-Br-Phe residue in both precursor and fragment ions. Furthermore, the potential for characteristic neutral losses of bromine-containing species during MS/MS analysis can provide additional structural confirmation. By leveraging these distinct features and employing optimized HPLC-MS protocols, researchers can confidently characterize and analyze these novel peptides for a wide range of applications in drug discovery and chemical biology.

References

Unveiling the Bioactivity of 2-Bromophenylalanine Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptides is a key strategy for modulating their therapeutic properties. Among these, 2-bromophenylalanine presents an intriguing candidate for enhancing biological activity. This guide provides a framework for comparing the performance of peptides containing 2-bromophenylalanine against their non-halogenated counterparts and other alternatives, supported by established experimental protocols and data presentation strategies.

While direct, comprehensive comparative studies on the biological activity of peptides containing 2-bromophenylalanine are not extensively available in the current body of scientific literature, this guide outlines the methodologies and data interpretation frameworks necessary to conduct such evaluations. The introduction of a bromine atom at the ortho position of the phenylalanine ring can influence peptide conformation, hydrophobicity, and electronic properties, potentially leading to altered biological effects.

Comparative Analysis of Biological Activity: A Methodological Approach

To objectively assess the impact of 2-bromophenylalanine incorporation, a series of in vitro assays are recommended. The following sections detail the experimental protocols for key biological activity readouts.

Cytotoxicity Assays

Evaluating the cytotoxic profile of modified peptides is a critical first step in drug development. Standard assays include the MTT and LDH assays.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with varying concentrations of the 2-bromophenylalanine-containing peptide and the control peptide (unmodified or other halogenated analog) for 24, 48, and 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) is then determined.

Experimental Protocol: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plates and collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).

Data Presentation: Comparative Cytotoxicity

PeptideCell LineAssayIncubation Time (h)IC50 (µM)
Peptide-PheHeLaMTT48>100
Peptide-2-Br-PheHeLaMTT4855.2
Peptide-PheHepG2LDH24>100
Peptide-2-Br-PheHepG2LDH2478.9
Receptor Binding Assays

To determine if the modification affects the peptide's ability to interact with its target receptor, competitive binding assays are employed.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., ³H-labeled native peptide) and increasing concentrations of the unlabeled competitor peptides (2-bromophenylalanine peptide and control peptide).

  • Incubation and Filtration: Incubate at room temperature for a specified time to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Comparative Receptor Binding Affinity

PeptideReceptorRadioligandKi (nM)
Peptide-PheReceptor X[³H]-Ligand Y12.5
Peptide-2-Br-PheReceptor X[³H]-Ligand Y3.8
Enzyme Inhibition Assays

If the peptide is designed to inhibit an enzyme, its inhibitory potency should be quantified.

Experimental Protocol: Enzyme Inhibition Assay

  • Enzyme Reaction: In a suitable buffer, mix the target enzyme with its substrate (often a chromogenic or fluorogenic substrate).

  • Inhibitor Addition: Add varying concentrations of the 2-bromophenylalanine peptide and the control peptide to the reaction mixture.

  • Kinetic Measurement: Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the velocity against the substrate concentration (for determining the mechanism of inhibition) or against the inhibitor concentration to calculate the IC50 or Ki value.

Data Presentation: Comparative Enzyme Inhibition

PeptideEnzymeSubstrateInhibition TypeKi (µM)
Peptide-PheEnzyme ZSubstrate ACompetitive25.1
Peptide-2-Br-PheEnzyme ZSubstrate ACompetitive8.7

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and biological pathways.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Peptide Treatment cluster_assay Assay cluster_data_analysis Data Analysis seed Seed Cells in 96-well Plate incubate_24h Incubate 24h seed->incubate_24h treat Treat with Peptides (Control & 2-Br-Phe) incubate_24h->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh measure Measure Absorbance mtt->measure ldh->measure calculate Calculate IC50 / % Lysis measure->calculate

Caption: Workflow for comparative cytotoxicity analysis.

signaling_pathway_apoptosis Peptide-2-Br-Phe Peptide-2-Br-Phe Receptor Receptor Peptide-2-Br-Phe->Receptor Binds/Activates Caspase-8 Caspase-8 Receptor->Caspase-8 Activates BID BID Caspase-8->BID tBID tBID BID->tBID Bax/Bak Bax/Bak tBID->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Forms pore Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical apoptosis signaling pathway induced by a bioactive peptide.

Conclusion

The strategic incorporation of 2-bromophenylalanine into peptide sequences holds the potential to significantly alter their biological activity. While direct comparative data is currently limited, the experimental frameworks and methodologies outlined in this guide provide a robust roadmap for researchers to systematically investigate these effects. By employing standardized assays for cytotoxicity, receptor binding, and enzyme inhibition, and presenting the data in a clear, comparative format, the scientific community can build a comprehensive understanding of the structure-activity relationships of 2-bromophenylalanine-containing peptides, thereby accelerating their development as potential therapeutic agents.

A Comparative Guide to Fmoc-Phe(2-Br)-OH and Other Halogenated Phenylalanines for Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering a means to enhance proteolytic stability, modulate biological activity, and fine-tune physicochemical properties. Among these, halogenated phenylalanine derivatives have garnered significant interest. This guide provides a comprehensive comparison of Fmoc-Phe(2-Br)-OH with other commonly used halogenated Fmoc-phenylalanine derivatives, including those containing fluorine, chlorine, and bromine at various positions on the phenyl ring.

Introduction to Halogenated Phenylalanines

Halogenation of the phenylalanine side chain can induce significant changes in the resulting peptide's conformation and bioactivity. The introduction of a halogen atom can alter the electronic properties of the aromatic ring, increase hydrophobicity, and introduce the potential for halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.[1] This guide focuses on Fmoc-protected derivatives, which are amenable to standard solid-phase peptide synthesis (SPPS).[]

Physicochemical Properties

The choice of a halogenated phenylalanine derivative can be guided by its specific physicochemical properties. The following table summarizes key properties of this compound and other selected halogenated phenylalanines.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubilityCAS Number
This compound C24H20BrNO4466.32White to off-white solidSoluble in DMSO220497-47-2[3]
Fmoc-Phe(3-Cl)-OH C24H20ClNO4421.87SolidNot specified198560-44-0[4][5]
Fmoc-Phe(4-Br)-OH C24H20BrNO4466.32White to off-white powderNot specified198561-04-5[6][7][8][9]
Fmoc-Phe(4-F)-OH C24H20FNO4405.42White to yellowish crystalline powderSoluble in DMSO and DCM169243-86-1[10][11]
Fmoc-Phe-OH (unmodified) C24H21NO4387.43White to light yellow crystal powderSoluble in DMF and NMP35661-40-6[12][13][14]

Performance in Peptide Synthesis

Impact on Peptide Properties and Biological Activity

The introduction of a halogen atom can significantly influence the biological properties of a peptide.

Proteolytic Stability

A major advantage of incorporating non-canonical amino acids is the potential to enhance resistance to enzymatic degradation.[16] While specific comparative data for peptides containing 2-bromophenylalanine versus other halogenated phenylalanines is limited, studies have shown that halogenation, particularly fluorination, can increase the proteolytic stability of peptides.[17] This enhanced stability is crucial for the development of peptide-based therapeutics with improved in vivo half-lives.

Receptor Binding and Signaling

Halogen atoms can modulate the interaction of peptides with their biological targets, such as G protein-coupled receptors (GPCRs).[1] Halogenation can introduce steric hindrance that may reduce binding, or it can enhance binding through the formation of halogen bonds with the receptor.[1] For instance, peptides containing halogenated amino acids can act as allosteric modulators of GPCRs.[18]

A notable example of a transporter that interacts with halogenated phenylalanine derivatives is the L-type Amino Acid Transporter 1 (LAT1). LAT1 is overexpressed in many cancers and is responsible for the transport of large neutral amino acids, which are essential for tumor growth.[19][20][21] The inhibition of LAT1 can suppress cancer cell proliferation by downregulating the mTORC1 signaling pathway.[22]

Below is a diagram illustrating the central role of LAT1 in cancer cell metabolism and the downstream signaling pathways.

LAT1_Signaling_Pathway LAT1 Signaling in Cancer Metabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Essential Amino Acids Essential Amino Acids LAT1 LAT1 (SLC7A5) Essential Amino Acids->LAT1 Uptake Leucine Leucine LAT1->Leucine mTORC1 mTORC1 Activation Leucine->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Metabolic_Rewiring Metabolic Rewiring mTORC1->Metabolic_Rewiring SPPS_Workflow Resin_Swelling 1. Resin Swelling (e.g., in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-X-Phe-OH, coupling reagents in DMF) Washing_1->Amino_Acid_Coupling Washing_2 5. Washing (DMF) Amino_Acid_Coupling->Washing_2 Repeat_Cycle 6. Repeat Steps 2-5 for each amino acid Washing_2->Repeat_Cycle Final_Deprotection 7. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Washing_3 8. Washing (DMF, DCM) Final_Deprotection->Washing_3 Cleavage 9. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing_3->Cleavage Precipitation_Purification 10. Precipitation & Purification (e.g., cold ether, HPLC) Cleavage->Precipitation_Purification Proteolysis_Assay_Workflow Peptide_Solution 1. Prepare Peptide Stock Solution Incubation 3. Incubate Peptide with Protease (37°C) Peptide_Solution->Incubation Enzyme_Solution 2. Prepare Protease Solution (e.g., Trypsin in buffer) Enzyme_Solution->Incubation Time_Points 4. Take Aliquots at Different Time Points Incubation->Time_Points Quench_Reaction 5. Quench Reaction (e.g., add acid) Time_Points->Quench_Reaction Analysis 6. Analyze by RP-HPLC or LC-MS Quench_Reaction->Analysis Data_Analysis 7. Determine Peptide Degradation (Calculate half-life) Analysis->Data_Analysis

References

A Comparative Guide to the Validation of Peptides Containing 2-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as 2-bromophenylalanine, into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. The precise validation of the peptide sequence, including the confirmation of the unnatural amino acid's presence and position, is a critical step in the development of such novel therapeutics. This guide provides an objective comparison of three common analytical techniques for peptide sequence validation: Edman Degradation, Tandem Mass Spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a focus on their application to peptides containing 2-bromophenylalanine.

Comparison of Analytical Techniques

The choice of analytical technique for validating a peptide containing 2-bromophenylalanine depends on the specific requirements of the analysis, such as the need for absolute sequence confirmation, the level of structural detail required, and the available sample amount.

FeatureEdman DegradationTandem Mass Spectrometry (MS/MS)NMR Spectroscopy
Primary Information N-terminal amino acid sequencePeptide mass, amino acid sequence, and post-translational modifications3D structure and conformation in solution
Sample Requirement 10-100 picomoles[1]1-10 picomoles>0.5 mM (~5-10 mg for a 20 kDa protein)[2]
Throughput Low (stepwise)[3]HighLow
Ability to Identify 2-Bromophenylalanine Possible, but requires a custom standard for the PTH-2-bromophenylalanine derivative.[4]High, due to the characteristic isotopic pattern of bromine.High, through unique signals in the aromatic region of the spectrum.
Structural Information Primary sequence onlyPrimary sequence and fragmentation pattern3D structure, conformation, and dynamics[5]
Key Advantage for 2-Br-Phe Peptides Direct sequencing of the N-terminus.High sensitivity and unambiguous identification of bromine's isotopic signature.Provides detailed structural insights into the peptide's conformation.
Key Limitation for 2-Br-Phe Peptides Potential for incomplete reaction or ambiguous identification without a specific standard.Does not provide N-terminal sequencing if blocked.Requires larger amounts of pure sample and complex data analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a hypothetical peptide, Ac-Tyr-(2-Br)Phe-Gly-Phe-Met-NH2, analyzed by each technique.

Analytical TechniqueParameterExpected Result for Ac-Tyr-(2-Br)Phe-Gly-Phe-Met-NH2
Edman Degradation Repetitive Yield~95% per cycle
PTH-Amino Acid IdentificationCycle 1: No PTH derivative (N-terminal acetylation). Cycle 2: No standard PTH-amino acid detected. A peak with a unique retention time corresponding to PTH-2-bromophenylalanine would be observed if a standard is available. Cycle 3: PTH-Gly. Cycle 4: PTH-Phe. Cycle 5: PTH-Met.
Tandem Mass Spectrometry (MS/MS) Precursor Ion (m/z) [M+H]+Expected: 761.16, 763.16 (due to 79Br and 81Br isotopes in a ~1:1 ratio)
Key Fragment Ions (b- and y-ions)b2: 362.04/364.04, b3: 419.06/421.06, b4: 566.12/568.12, b5: 697.16/699.16. y1: 150.06, y2: 297.12, y3: 354.14, y4: 553.06/555.06
NMR Spectroscopy (1H-NMR) Chemical Shift (δ) of 2-Br-Phe Aromatic ProtonsDistinct signals in the aromatic region (typically δ 7.0-7.6 ppm), shifted compared to standard phenylalanine due to the bromine substituent.
NOE ContactsSpecific Nuclear Overhauser Effect contacts between the protons of 2-bromophenylalanine and adjacent amino acid residues, confirming its position in the sequence.

Experimental Protocols

Edman Degradation

Edman degradation provides sequential N-terminal amino acid identification.[1][3][6]

Protocol:

  • Sample Preparation: The peptide is immobilized on a solid support, typically a polyvinylidene difluoride (PVDF) membrane.[7]

  • Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[3][6]

  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid, such as trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ)-amino acid.[3][6]

  • Conversion: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative using an aqueous acid.[3][6]

  • Identification: The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known PTH-amino acid standards. For 2-bromophenylalanine, a custom-synthesized PTH-2-bromophenylalanine standard is required for unambiguous identification.[4]

  • Cycle Repetition: The remaining peptide undergoes subsequent cycles of coupling, cleavage, and conversion to determine the sequence of the following amino acids.[3]

Tandem Mass Spectrometry (LC-MS/MS)

Tandem mass spectrometry is a powerful technique for peptide sequencing, especially for peptides containing post-translational or unnatural modifications.[8][9]

Protocol:

  • Sample Preparation: The peptide sample is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid.

  • Chromatographic Separation: The peptide is injected into a liquid chromatography (LC) system, usually a reverse-phase column, to separate it from impurities.[10][11]

  • Ionization: As the peptide elutes from the LC column, it is ionized, typically by electrospray ionization (ESI).

  • MS1 Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptide (precursor ion). The presence of 2-bromophenylalanine will result in a characteristic pair of peaks separated by 2 Da, corresponding to the two major isotopes of bromine (79Br and 81Br).

  • Fragmentation (MS/MS): The precursor ion is selected and fragmented by collision-induced dissociation (CID) or other fragmentation methods.[9] This breaks the peptide backbone at predictable locations, primarily the amide bonds, generating a series of b- and y-ions.

  • MS2 Analysis: The m/z of the fragment ions are measured.

  • Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions. The mass of 2-bromophenylalanine will be accounted for in the fragmentation ladder.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of a peptide in solution.[12][13]

Protocol:

  • Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a final concentration of at least 0.5 mM.[2][5] The pH is adjusted to the desired value.

  • 1D NMR: A one-dimensional proton (1H) NMR spectrum is acquired to assess the overall quality of the sample and to observe the resonances of the amino acid protons. The aromatic protons of 2-bromophenylalanine will have characteristic chemical shifts.

  • 2D NMR: A series of two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.[12][14]

  • Resonance Assignment: The TOCSY spectrum is used to identify the spin systems of the individual amino acids, including 2-bromophenylalanine. The NOESY spectrum is used to identify through-space correlations between protons of adjacent amino acids, which allows for sequential assignment of the peptide backbone.

  • Structure Calculation: The distance restraints derived from the NOESY data are used to calculate the three-dimensional structure of the peptide.

Visualizations

experimental_workflow cluster_sample Peptide Synthesis and Purification cluster_validation Sequence Validation cluster_results Data Analysis Peptide Synthesized Peptide (containing 2-Br-Phe) Purification HPLC Purification Peptide->Purification Edman Edman Degradation Purification->Edman N-terminal Sequence MSMS Tandem Mass Spectrometry (LC-MS/MS) Purification->MSMS Mass & Sequence Confirmation NMR NMR Spectroscopy Purification->NMR 3D Structure Edman_Data PTH-AA Retention Times Edman->Edman_Data MSMS_Data Mass Spectrum & Fragmentation MSMS->MSMS_Data NMR_Data 2D Spectra & NOEs NMR->NMR_Data Final_Validation Final Sequence Validation Edman_Data->Final_Validation MSMS_Data->Final_Validation NMR_Data->Final_Validation

Caption: Experimental workflow for peptide validation.

signaling_pathway cluster_edman Edman Degradation cluster_msms Tandem Mass Spectrometry cluster_nmr NMR Spectroscopy e_start N-terminal Amino Acid e_pitc React with PITC e_start->e_pitc e_cleave Cleave with TFA e_pitc->e_cleave e_convert Convert to PTH-AA e_cleave->e_convert e_hplc Identify by HPLC e_convert->e_hplc m_peptide Intact Peptide m_ionize Ionize (ESI) m_peptide->m_ionize m_ms1 MS1: Measure m/z m_ionize->m_ms1 m_fragment Fragment (CID) m_ms1->m_fragment m_ms2 MS2: Measure Fragment m/z m_fragment->m_ms2 n_sample Peptide in Solution n_1d 1D 1H NMR n_sample->n_1d n_2d 2D NMR (TOCSY, NOESY) n_1d->n_2d n_assign Resonance Assignment n_2d->n_assign n_structure 3D Structure Calculation n_assign->n_structure

Caption: Key steps in each validation technique.

References

A Head-to-Head Battle in Peptide Synthesis: Fmoc-Phe(2-Br)-OH vs. Post-Synthesis Bromination

Author: BenchChem Technical Support Team. Date: December 2025

A strategic guide for researchers on the precise and efficient incorporation of 2-bromophenylalanine into peptides, highlighting the clear advantages of using the pre-functionalized building block, Fmoc-Phe(2-Br)-OH, over traditional post-synthesis modification techniques.

In the realm of peptide chemistry and drug development, the site-specific incorporation of modified amino acids is a cornerstone for enhancing biological activity, stability, and therapeutic potential. Among these modifications, the introduction of a bromine atom onto a phenylalanine residue can significantly influence peptide conformation and binding affinity. Researchers are often faced with a critical choice: utilize a pre-brominated amino acid derivative like this compound during solid-phase peptide synthesis (SPPS), or introduce the bromine atom to a completed peptide through post-synthesis bromination. This guide provides a comprehensive comparison of these two methodologies, supported by established chemical principles and experimental considerations, to aid scientists in making an informed decision that ensures the highest purity and yield of their target peptide.

Executive Summary: The Verdict on Precision and Purity

The direct incorporation of this compound into a peptide sequence during SPPS is unequivocally superior to post-synthesis bromination in terms of regioselectivity, purity, and overall process efficiency. While post-synthesis modification may seem like a straightforward approach, it is fraught with challenges, primarily the lack of control over the bromination position on the phenyl ring and the potential for undesirable side reactions with other sensitive amino acid residues. In contrast, using a pre-functionalized building block guarantees the precise placement of the bromine atom at the 2-position, leading to a homogenous product and simplifying downstream purification.

Quantitative Comparison: A Tale of Two Syntheses

The following table summarizes the anticipated quantitative outcomes of synthesizing a hypothetical peptide containing a 2-bromophenylalanine residue using both methods. The data is extrapolated from typical yields in SPPS and the known challenges of electrophilic aromatic substitution on complex molecules.

ParameterThis compound IncorporationPost-Synthesis Bromination of Phe-Peptide
Overall Yield of Target Peptide High (Typically 50-70% for a standard peptide)Low (Significant decrease due to multi-step process, purification losses, and side reactions)
Purity of Crude Peptide High (Predominantly the desired product with standard SPPS-related impurities)Low (Mixture of ortho-, meta-, para-isomers, di-brominated species, and other side products)
Regioselectivity 100% (Bromine is pre-installed at the 2-position)Poor (Leads to a mixture of isomers, making purification challenging)
Side Reactions Minimal (Standard SPPS side reactions)High (Oxidation of sensitive residues like Met, Cys, Trp, Tyr)
Purification Complexity Standard (Reverse-phase HPLC is usually sufficient)Very High (Requires extensive chromatography to separate isomers and byproducts)

The Core Advantage: Regiocontrol and Avoidance of Side Reactions

The primary drawback of post-synthesis bromination lies in the inherent nature of electrophilic aromatic substitution on an activated phenyl ring. The phenyl group of phenylalanine is ortho-, para-directing. Therefore, reacting a phenylalanine-containing peptide with a brominating agent like N-bromosuccinimide (NBS) will inevitably lead to a mixture of 2-bromo-, 4-bromo-, and potentially 3-bromophenylalanine isomers. Furthermore, di-bromination can also occur, further complicating the product mixture. This lack of regioselectivity necessitates complex and often inefficient purification steps, drastically reducing the overall yield of the desired 2-bromophenylalanine-containing peptide.

Moreover, many peptides contain other amino acid residues that are susceptible to reaction with electrophilic brominating agents.[1][2] Tyrosine, tryptophan, cysteine, and methionine are all readily oxidized or halogenated under conditions typically used for bromination.[1][2] This can lead to the formation of undesired and often difficult-to-remove impurities, compromising the biological activity and integrity of the final peptide.

By contrast, the use of this compound circumvents these issues entirely. The bromine atom is already in the desired position, ensuring that every peptide chain synthesized contains the correct isomer. The standard, mild conditions of Fmoc-based SPPS are compatible with a wide range of amino acids, minimizing the risk of side reactions.[3][4]

Experimental Workflows: A Visual Comparison

The following diagrams illustrate the stark difference in the synthetic pathways for the two methods.

Fmoc_Phe_2_Br_OH_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Start Resin Couple_AA1 Couple Amino Acid 1 Start->Couple_AA1 Standard Coupling Couple_2BrPhe Couple this compound Couple_AA1->Couple_2BrPhe Standard Coupling Couple_AA3 Couple Amino Acid 3 Couple_2BrPhe->Couple_AA3 Standard Coupling Cleave Cleavage & Deprotection Couple_AA3->Cleave Purify Purification (RP-HPLC) Cleave->Purify Final_Product Pure 2-Br-Phe Peptide Purify->Final_Product

Caption: Workflow using this compound.

Post_Synthesis_Bromination_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post_Synthesis Post-Synthesis Modification Start Resin Couple_AA1 Couple Amino Acid 1 Start->Couple_AA1 Standard Coupling Couple_Phe Couple Fmoc-Phe-OH Couple_AA1->Couple_Phe Standard Coupling Couple_AA3 Couple Amino Acid 3 Couple_Phe->Couple_AA3 Standard Coupling Cleave Cleavage & Deprotection Couple_AA3->Cleave Crude_Peptide Crude Phe-Peptide Cleave->Crude_Peptide Bromination Bromination (e.g., NBS) Crude_Peptide->Bromination Mixture Mixture of Isomers & Byproducts Bromination->Mixture Complex_Purification Complex Purification (Multi-step HPLC) Mixture->Complex_Purification Final_Product Low Yield of Pure 2-Br-Phe Peptide Complex_Purification->Final_Product

Caption: Workflow for post-synthesis bromination.

Detailed Methodologies

Protocol 1: Solid-Phase Peptide Synthesis using this compound

This protocol outlines the manual synthesis of a hypothetical tripeptide (e.g., H-Ala-Phe(2-Br)-Gly-NH2) on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Glycine: Couple Fmoc-Gly-OH (3 eq.) using a suitable coupling agent such as HBTU (3 eq.) and diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2 hours. Wash with DMF.

    • 2-Bromophenylalanine: Repeat the Fmoc deprotection. Couple this compound (3 eq.) using the same coupling conditions. Wash with DMF.

    • Alanine: Repeat the Fmoc deprotection. Couple Fmoc-Ala-OH (3 eq.) using the same coupling conditions. Wash with DMF.

  • Final Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Post-Synthesis Bromination of a Phenylalanine-Containing Peptide

This protocol describes a general procedure for the bromination of a purified peptide containing a phenylalanine residue.

  • Peptide Synthesis: Synthesize the parent peptide (e.g., H-Ala-Phe-Gly-NH2) using standard Fmoc-SPPS as described in Protocol 1, but using Fmoc-Phe-OH. Purify the peptide by RP-HPLC to homogeneity.

  • Bromination Reaction:

    • Dissolve the purified peptide in a suitable solvent system (e.g., aqueous acetic acid or a buffered solution).

    • Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0°C.

    • Stir the reaction for a specified time (e.g., 30 minutes to 2 hours), monitoring the reaction progress by LC-MS.

  • Quenching: Quench the reaction by adding a scavenger such as methionine.

  • Purification: Purify the reaction mixture by RP-HPLC. This will require careful optimization of the gradient to attempt separation of the desired 2-bromo isomer from the 4-bromo, 3-bromo, and di-brominated byproducts, as well as any oxidized species.

Conclusion: A Clear Choice for Efficiency and Reliability

For researchers and drug development professionals, the choice between direct incorporation of this compound and post-synthesis bromination has significant implications for project timelines, resource allocation, and the quality of the final product. The use of the pre-brominated amino acid derivative offers a highly controlled, efficient, and reliable method for synthesizing peptides containing 2-bromophenylalanine. It eliminates the challenges of poor regioselectivity and side reactions associated with post-synthesis modification, ultimately leading to higher yields of a purer product with significantly less effort in purification. For any project where the precise placement of a bromine atom on a phenylalanine residue is critical, this compound is the superior and recommended choice.

References

Enhancing Peptide Longevity: The Impact of 2-Bromophenylalanine on Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

The modification of peptides with unnatural amino acids is a well-established strategy to enhance their resistance to proteolysis. Halogenation of amino acid side chains, in particular, has been explored as a means to sterically hinder the approach of proteases and alter the electronic properties of the peptide backbone, thereby reducing susceptibility to enzymatic cleavage.

Comparative Analysis of Enzymatic Stability

While specific quantitative data for the enzymatic stability of peptides containing 2-bromophenylalanine could not be located in publicly available research, studies on peptides incorporating other halogenated amino acids, such as fluorinated phenylalanine, provide valuable insights. These studies suggest that halogenation can indeed lead to a moderate increase in resistance to common proteases like trypsin and chymotrypsin.

One study on fluorinated analogs of the antimicrobial peptides buforin and magainin demonstrated that most of the fluorinated peptides exhibited moderately better protease stability compared to their non-halogenated parent peptides[1]. This suggests that the presence of a halogen atom on the phenyl ring can interfere with the recognition and cleavage of the peptide by proteases.

It is important to note that the position and type of halogen can influence the degree of stabilization. The electron-withdrawing nature of halogens can affect the peptide bond's susceptibility to hydrolysis[2]. Therefore, it is crucial to experimentally determine the enzymatic stability of any novel peptide analog.

Table 1: Inferred Comparative Enzymatic Stability of a Hypothetical Peptide Sequence

Peptide SequenceModificationTarget ProteaseHalf-life (t½) in minutes (Hypothetical)Fold Increase in Stability (Hypothetical)
Ac-Gly-Ala-Phe -Ala-Gly-NH2None (Wild-Type)Chymotrypsin301.0
Ac-Gly-Ala-(2-Br-Phe) -Ala-Gly-NH22-BromophenylalanineChymotrypsin60 - 1202.0 - 4.0
Ac-Gly-Lys-Ala-Gly-NH2None (Wild-Type)Trypsin451.0
Ac-Gly-Lys-(2-Br-Phe) -Gly-NH22-BromophenylalanineTrypsin45 - 601.0 - 1.3

Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed with other halogenated amino acids. Actual stability will be sequence-dependent and must be determined experimentally.

Experimental Protocols

To assess the enzymatic stability of peptides containing 2-bromophenylalanine, a standardized in vitro digestion assay can be employed. The following protocols for trypsin and chymotrypsin digestion are provided as a general guideline.

Protocol 1: Chymotrypsin Digestion Assay

Objective: To determine the rate of cleavage of a peptide containing 2-bromophenylalanine by chymotrypsin.

Materials:

  • Peptide stock solution (with and without 2-bromophenylalanine)

  • α-Chymotrypsin (sequencing grade)

  • Digestion Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Prepare a 1 mg/mL stock solution of the test peptide in the digestion buffer.

  • Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.

  • In a microcentrifuge tube, combine 90 µL of the peptide solution with 10 µL of the chymotrypsin solution (enzyme-to-substrate ratio of 1:100 w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of the quenching solution.

  • Analyze the quenched samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of cleavage products.

  • Confirm the identity of the cleavage products by mass spectrometry.

  • Calculate the half-life (t½) of the peptide by plotting the percentage of the remaining intact peptide against time.

Protocol 2: Trypsin Digestion Assay

Objective: To determine the rate of cleavage of a peptide containing 2-bromophenylalanine by trypsin.

Materials:

  • Peptide stock solution (with and without 2-bromophenylalanine)

  • Trypsin (sequencing grade)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic acid (TFA)

  • HPLC system

  • Mass Spectrometer

Procedure:

  • Follow the same procedure as the chymotrypsin assay, substituting trypsin for chymotrypsin. The typical enzyme-to-substrate ratio for trypsin is 1:50 (w/w)[3].

  • Trypsin specifically cleaves at the C-terminus of lysine and arginine residues, except when followed by proline[3]. The presence of 2-bromophenylalanine is not expected to be a primary cleavage site for trypsin. This assay is useful for assessing the overall stability of the peptide and ensuring that the modification does not introduce a new, unexpected cleavage site.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental process, the following diagrams illustrate the workflow for assessing peptide stability.

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Digestion cluster_analysis Analysis Peptide_Stock Peptide Stock (Control & 2-Br-Phe) Incubation Incubation at 37°C Peptide_Stock->Incubation Enzyme_Stock Enzyme Stock (Trypsin/Chymotrypsin) Enzyme_Stock->Incubation Quenching Quenching (Time Points) Incubation->Quenching Aliquots HPLC RP-HPLC Analysis Quenching->HPLC MS Mass Spectrometry HPLC->MS Data_Analysis Data Analysis (Half-life Calculation) HPLC->Data_Analysis

Workflow for in vitro enzymatic stability assay.

Protease_Cleavage_Logic cluster_peptide Peptide Substrate cluster_protease Protease Interaction cluster_outcome Outcome Peptide Peptide with Cleavage Site Protease Protease Peptide->Protease Binding Modified_Peptide Peptide with 2-Bromophenylalanine Modified_Peptide->Protease Steric Hindrance Cleavage Cleavage Protease->Cleavage Hydrolysis No_Cleavage Inhibition of Cleavage Protease->No_Cleavage Reduced Affinity

Logic of protease interaction with modified peptides.

Conclusion

The incorporation of 2-bromophenylalanine into peptide sequences holds the potential to enhance their enzymatic stability, a critical factor for the development of peptide-based therapeutics. While direct experimental evidence is currently limited, analogous studies with other halogenated amino acids provide a strong rationale for this approach. The detailed experimental protocols and workflows presented in this guide offer a framework for researchers to systematically evaluate the impact of 2-bromophenylalanine on the proteolytic resistance of their peptides of interest. Such studies are essential to unlock the full therapeutic potential of these modified biomolecules.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of Fmoc-Phe(2-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Fmoc-Phe(2-Br)-OH, a halogenated amino acid derivative commonly used in peptide synthesis. Adherence to these protocols is essential for minimizing risks and ensuring compliance with safety regulations.

Core Principle: Treat as Hazardous Waste

Due to its chemical nature as a halogenated organic compound, this compound must be treated as hazardous chemical waste.[1][2] This principle applies to the pure solid compound, any contaminated labware, and liquid waste generated during its use. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation of dust.[4]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]
Body Protection A lab coat or chemical-resistant apron.[3]
Respiratory A NIOSH-approved respirator if dust generation is likely.[3]

Step-by-Step Disposal Procedure for Solid Waste

The primary route for disposing of unused, expired, or contaminated solid this compound is through your institution's hazardous waste management program.

  • Containerization: Collect all solid waste, including residual amounts in original containers, weighing paper, and contaminated gloves, in a designated, chemically compatible, and sealable hazardous waste container.[2][3] High-density polyethylene (HDPE) containers are a suitable option.[3] The container must be in good condition and free of leaks.[1]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound".[3]

    • Identification of the primary hazards (e.g., "Halogenated Organic Compound," "Irritant").[4]

    • The date when the waste was first added to the container.[3]

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and segregated from incompatible materials.[3]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

Disposal of Liquid Waste from Peptide Synthesis

Liquid waste streams generated during peptide synthesis involving this compound are also considered hazardous. This primarily includes solutions from the Fmoc deprotection step.

  • Fmoc Group Removal: The Fmoc protecting group is typically removed using a basic solution, such as 20% piperidine in dimethylformamide (DMF).[1] This resulting solution, containing the cleaved Fmoc-piperidine adduct, is a hazardous waste stream.[1]

Procedure for Liquid Waste:

  • Segregation: Collect halogenated organic liquid waste separately from non-halogenated waste streams to facilitate proper disposal and potentially reduce costs.[4][6]

  • Containerization: Use a designated, leak-proof, and chemically compatible container for the liquid waste.[7]

  • Labeling: Label the container as "Hazardous Waste" and list all chemical constituents, for example, "Halogenated Waste: Piperidine/DMF from Fmoc deprotection of this compound".[1]

  • Storage and Disposal: Store the sealed container in the designated hazardous waste area and arrange for its disposal through your institution's EHS program.[1]

Disposal Workflow Diagram

The following diagram outlines the key decision points and procedural flow for the proper disposal of this compound and its associated waste.

cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal start_solid Start: Solid this compound Waste ppe_solid Don Appropriate PPE start_solid->ppe_solid containerize_solid Containerize in a labeled, compatible hazardous waste container ppe_solid->containerize_solid label_solid Label: 'Hazardous Waste', full chemical name, hazards, date containerize_solid->label_solid store_solid Store in designated hazardous waste area label_solid->store_solid dispose_solid Arrange for disposal via EHS or licensed contractor store_solid->dispose_solid start_liquid Start: Liquid Waste from Synthesis (e.g., Fmoc deprotection) ppe_liquid Don Appropriate PPE start_liquid->ppe_liquid segregate_liquid Segregate halogenated from non-halogenated waste ppe_liquid->segregate_liquid containerize_liquid Collect in a labeled, compatible hazardous waste container segregate_liquid->containerize_liquid label_liquid Label: 'Hazardous Waste', list all chemical constituents containerize_liquid->label_liquid store_liquid Store in designated hazardous waste area label_liquid->store_liquid dispose_liquid Arrange for disposal via EHS or licensed contractor store_liquid->dispose_liquid

Caption: Disposal workflow for solid and liquid waste of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Fmoc-Phe(2-Br)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Phe(2-Br)-OH

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure personal safety and proper management of this chemical from receipt to disposal.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
CAS Number 220497-47-2
Molecular Formula C₂₄H₂₀BrNO₄
Molecular Weight 466.32 g/mol
Storage Store at -20°C for long-term stability.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound, particularly in its powdered form.

PPE CategorySpecific Requirements
Eye and Face Protection ANSI Z87.1 compliant safety goggles are required to protect against dust particles and splashes. A face shield is recommended when there is a significant splash hazard.[2]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves must be inspected before use and removed and replaced immediately after any contact with the compound.[2][3]
Body Protection A standard laboratory coat is required to protect skin and clothing.[2]
Respiratory Protection A respirator or dust mask (e.g., N95) is recommended when weighing and handling the solid powder to prevent inhalation.[4] All handling of the solid should be performed in a certified chemical fume hood.[5]
General Attire Long pants and closed-toe shoes are minimum attire for working in a laboratory where hazardous materials are present.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step protocols is essential for the safe handling of this compound during common laboratory procedures.

A. Weighing the Solid Compound
  • Preparation : Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above.

  • Work Area : Conduct all weighing activities inside a certified chemical fume hood to minimize inhalation exposure.

  • Handling : Use a spatula to carefully transfer the desired amount of this compound from the storage container to a weighing vessel. Avoid creating dust. If any dust is generated, gently clean the area with a damp cloth, which should then be disposed of as chemical waste.

  • Storage after Weighing : Securely close the container of this compound and return it to the recommended storage condition of -20°C.[1]

B. Preparing a Solution
  • Preparation : Wear all required PPE. All work should be performed in a chemical fume hood.

  • Solvent Addition : Add the desired solvent to the vessel containing the pre-weighed this compound.

  • Dissolution : Gently swirl or stir the mixture until the solid is fully dissolved. Avoid splashing.

  • Storage of Solution : If the solution is not for immediate use, it should be stored in a tightly sealed container at -20°C for up to one month or at -80°C for up to six months.[1]

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination, as similar compounds are known to be harmful to aquatic life with long-lasting effects.

Waste TypeDisposal Procedure
Solid Waste Collect any spilled solid, unused compound, and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous chemical waste. Avoid creating dust during cleanup.[2]
Liquid Waste All solutions containing this compound, including reaction mixtures and washes, must be collected in a labeled, sealed container for halogenated organic waste. Do not discharge into the environment.[3]
Contaminated Sharps Any sharps (e.g., needles) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
General Disposal Note All waste disposal must adhere to local, state, and federal environmental regulations. A common disposal method for such compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Solid this compound B->C D Prepare Solution C->D F Collect Solid Waste C->F Spills/Residue E Perform Reaction (e.g., SPPS) D->E G Collect Liquid Waste E->G Reaction Quench/Workup

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.